molecular formula C14H16O3 B2734346 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione CAS No. 903471-05-6

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B2734346
CAS No.: 903471-05-6
M. Wt: 232.279
InChI Key: BOLYJWFYPQDADU-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.279. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-ethoxyphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-5,8,11H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLYJWFYPQDADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CC(=O)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Properties and Applications of 3-Ethoxyphenyl Substituted Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and biological applications of 3-ethoxyphenyl substituted cyclohexane-1,3-diones . This class of compounds serves as a critical scaffold in the development of triketone herbicides (HPPD inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

Cyclohexane-1,3-diones substituted with a 3-ethoxyphenyl moiety represent a specialized class of cyclic


-diketones. Their utility stems from the active methylene group  at the C2 position, which facilitates keto-enol tautomerism, metal chelation, and further functionalization. The inclusion of a meta-ethoxy group on the phenyl ring enhances lipophilicity (

) without inducing the steric hindrance associated with ortho substitution, optimizing bioavailability for agrochemical and pharmaceutical targets.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Isomerism

The term "3-ethoxyphenyl substituted" typically refers to the phenyl ring attached to the cyclohexane scaffold. The two primary regioisomers of interest are:

  • 5-(3-ethoxyphenyl)cyclohexane-1,3-dione: The thermodynamic product used as a building block. The aryl group is distal to the active methylene, serving as a hydrophobic anchor.

  • 2-(3-ethoxyphenyl)cyclohexane-1,3-dione: The biologically active pharmacophore. The aryl group is directly attached to the active methylene, significantly increasing acidity (

    
    ) due to extended conjugation.
    
Tautomerism and Acidity

The defining feature of this scaffold is the keto-enol equilibrium. In solution, these compounds exist predominantly as the mono-enol tautomer, stabilized by intramolecular hydrogen bonding (if C2-substituted) or intermolecular dimerization (if C5-substituted).

Key Data Points:

Property Value / Characteristic Mechanism
pKa (C2-H) 4.8 – 5.2 (unsubstituted C2) Resonance stabilization of the enolate anion across O-C-C-C-O.
Solubility Low in neutral water; High in alkaline pH Deprotonation forms a water-soluble delocalized anion.
Crystal Packing Hydrogen-bonded chains Intermolecular H-bonds between enol -OH and keto C=O.

| UV-Vis |


 nm | 

transition of the enone system. |

Experimental Protocol: Synthesis of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Objective: Synthesize the 5-aryl core via a modified Vorländer condensation. This pathway minimizes side reactions compared to direct Michael additions.

Reagents
  • 3-Ethoxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Piperidine (Catalytic amount)[1]

  • Ethanol (Solvent)

  • Sodium Hydroxide (aqueous 20%)

  • Sulfuric Acid (20%)

Step-by-Step Methodology
  • Knoevenagel-Michael Cascade (Bis-condensation):

    • Dissolve 3-ethoxybenzaldehyde (15 g, 0.1 mol) and ethyl acetoacetate (26 g, 0.2 mol) in 50 mL ethanol.

    • Add 1 mL piperidine.

    • Critical Control Point: Maintain temperature < 40°C initially to prevent polymerization, then reflux for 4 hours. The intermediate formed is the bis(acetoacetate) adduct.

    • Cool to precipitate the intermediate ester. Filter and wash with cold ethanol.

  • Cyclization and Decarboxylation:

    • Resuspend the intermediate in 100 mL of 20% NaOH.

    • Reflux for 3 hours. Mechanism: Base hydrolysis saponifies the esters and induces internal Claisen condensation to close the ring.

    • Cool the solution to 0°C.

    • Acidify slowly with 20%

      
       to pH 2. Observation: Evolution of 
      
      
      
      gas indicates successful decarboxylation of the carboxylic acid intermediate.
    • The product precipitates as a solid. Recrystallize from Ethanol/Water (1:1).

Validation Metrics
  • Yield: Expected 65-75%.

  • Melting Point: Distinct sharp range (approx. 145-148°C, derivative dependent).

  • NMR Verification: Look for the disappearance of ethyl ester protons (quartet ~4.1 ppm) and the appearance of the C2-methylene singlet (~3.4 ppm) or enol olefinic proton.

Biological Mechanism: HPPD Inhibition

The primary application of 2-substituted derivatives is the inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . This enzyme is crucial for plastoquinone biosynthesis in plants.[2]

Mechanism of Action

The 1,3-dione moiety acts as a bidentate ligand, chelating the catalytic


 ion within the HPPD active site. The 3-ethoxyphenyl tail occupies the hydrophobic tunnel, blocking substrate access.
Pathway Visualization (DOT)

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Transamination HPPD_Enzyme HPPD Enzyme (Fe2+ Active Site) HPPA->HPPD_Enzyme Substrate Binding Inhibitor 3-Ethoxyphenyl Cyclohexane-1,3-dione Inhibitor->HPPD_Enzyme Competitive Inhibition (Chelation of Fe2+) HGA Homogentisate (HGA) HPPD_Enzyme->HGA Normal Catalysis Plastoquinone Plastoquinone HGA->Plastoquinone Biosynthesis Carotenoids Carotenoids (Protection from Light) Plastoquinone->Carotenoids Cofactor Required Bleaching Chlorophyll Destruction (Plant Death) Carotenoids->Bleaching Absence causes photo-oxidation

Caption: Mechanism of Action for HPPD Inhibition. The dione inhibitor chelates the iron cofactor, halting the production of Homogentisate and downstream protective carotenoids.

Analytical Characterization

To ensure scientific integrity, synthesized compounds must be validated using the following self-validating spectral markers.

TechniqueDiagnostic FeatureInterpretation
1H NMR (DMSO-d6)

11.0 - 12.0 ppm (Broad Singlet)
Indicates the enolic -OH proton. Disappears with

shake.
1H NMR

5.3 ppm (Singlet)
Vinyl proton of the enol form (C2-H).
IR Spectroscopy 1700-1730 cm

vs 1600-1650 cm

Distinguishes free ketone (keto) from H-bonded conjugated carbonyl (enol).
Mass Spectrometry [M+H]+ and [M-H]-Stable ionization in both positive and negative modes due to acidity.

References

  • Ndikuryayo, F., et al. (2017).[2] "Quantitative Structure Activity Relationship Studies of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as HPPD Inhibitors." Frontiers in Plant Science. Available at: [Link]

  • Ahrens, H., et al. (2022). "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase." Molecules. Available at: [Link]

  • Wang, D.W., et al. (2023). "Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jain, N., et al. (2015). "Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands." Molecules. Available at: [Link]

  • PubChem. (2025). "1,3-Cyclohexanedione Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Technical Whitepaper: Sourcing, Synthesis, and Applications of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 903471-05-6) is a highly versatile 1,3-diketone building block widely utilized in advanced organic synthesis. Characterized by a distinctive 5-aryl substitution on a cyclohexane-1,3-dione core, it serves as a critical intermediate for synthesizing biologically active heterocycles, agrochemical HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, and novel pharmaceutical candidates [5][6]. This whitepaper provides an in-depth analysis of its commercial landscape, chemical behavior, and field-validated synthetic methodologies.

Chemical Profile & Mechanistic Behavior

  • IUPAC Name: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

  • CAS Number: 903471-05-6

  • Molecular Formula: C14H16O3

  • Molecular Weight: 232.28 g/mol

  • Structural Characteristics: The compound exhibits pronounced keto-enol tautomerism. The α-carbon situated between the two carbonyl groups possesses highly acidic protons, facilitating the formation of a stable enolate ion [5]. This enolate acts as a potent nucleophile, enabling the compound to participate readily in Michael additions, Knoevenagel condensations, and heterocycle-forming cyclizations.

Commercial Landscape: Suppliers and Pricing

The global supply chain for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione spans both research-grade catalog suppliers and industrial-scale manufacturers [1][2][3][4]. Prices vary significantly based on purity, scale, and geographic location. Below is a synthesized market overview based on current commercial data.

Supplier / DistributorGrade / PurityCatalog / Item No.Listed Price (USD)Scale / Notes
Amerigo Scientific Research (95%+)CBB1354443ATL~$476.00Standard Research Qty (Typically 1g-5g)
Sigma-Aldrich (Merck) ResearchAABH97CE86AFInquiry RequiredRequires registered B2B account for pricing
Hunan Huateng Pharma Pharmaceutical2051601Inquiry RequiredCustom synthesis and bulk availability
Shaanxi Dideu Medichem Industrial (99%)N/A (via ECHEMI)Bulk Pricing25kg/Cardboard Drum for manufacturing
Key Organics Research (>95%)LS-02486Inquiry RequiredHigh-purity screening compound
Santa Cruz Biotech ResearchN/AInquiry RequiredFor research use only; includes COA

Note: Pricing is subject to market fluctuations and institutional discounts. Researchers are advised to request Certificates of Analysis (CoA) to verify the water content and tautomeric purity.

Validated Synthetic Methodology

For researchers requiring de novo synthesis or isotopic labeling, the 5-arylcyclohexane-1,3-dione scaffold can be constructed via a highly convergent, self-validating synthetic sequence [5][6].

Rationale & Causality: The synthesis relies on strict thermodynamic control. The initial aldol condensation establishes the carbon framework, while the subsequent Michael addition/Dieckmann cyclization cascade is driven forward by the stabilization of the final 1,3-dione system through enolization. The final decarboxylation step is irreversible, pulling the entire reaction sequence to completion and preventing backward equilibrium shifts.

Step-by-Step Protocol:

  • Aldol Condensation (Preparation of Michael Acceptor):

    • Procedure: React 3-ethoxybenzaldehyde (1.0 eq) with excess acetone in the presence of an aqueous sodium hydroxide (NaOH) catalyst at room temperature.

    • Causality: The base deprotonates acetone to form an enolate, which attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the α,β-unsaturated ketone, 4-(3-ethoxyphenyl)but-3-en-2-one.

  • Michael Addition & Dieckmann Cyclization:

    • Procedure: In a dry flask under an inert atmosphere, dissolve sodium ethoxide (NaOEt, 1.2 eq) in anhydrous ethanol. Add diethyl malonate (1.1 eq) dropwise, followed by the slow addition of the α,β-unsaturated ketone from Step 1. Reflux the mixture for 4-6 hours.

    • Causality: NaOEt generates the diethyl malonate enolate (Michael donor), which attacks the β-carbon of the enone. The resulting intermediate undergoes an intramolecular Dieckmann condensation, forming a functionalized cyclic dione.

  • Hydrolysis and Decarboxylation:

    • Procedure: Add aqueous hydrochloric acid (HCl, 6M) to the reaction mixture and reflux for an additional 12 hours. Cool the mixture, extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo.

    • Causality: The acidic conditions hydrolyze the remaining ester group to a carboxylic acid. The elevated temperature induces spontaneous decarboxylation (loss of CO2) via a 6-membered cyclic transition state, yielding the target 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

SynthesisWorkflow A 3-Ethoxybenzaldehyde + Acetone B Aldol Condensation (NaOH, H2O) A->B C 4-(3-Ethoxyphenyl) but-3-en-2-one B->C D Michael Addition (Diethyl Malonate, NaOEt) C->D E Dieckmann Cyclization & Decarboxylation (HCl, Δ) D->E F 5-(3-Ethoxyphenyl) cyclohexane-1,3-dione E->F

Fig 1: Step-by-step synthetic pathway for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

Applications in Drug Discovery & Agrochemicals

The 5-arylcyclohexane-1,3-dione core is a privileged scaffold utilized across multiple scientific domains:

  • Agrochemicals (HPPD Inhibitors): Derivatives of cyclohexane-1,3-dione are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone biosynthesis in plants [6]. Modulating the aryl ring with an ethoxy group alters the lipophilicity and binding kinetics within the enzyme's active site, making it a valuable precursor for novel herbicidal agents.

  • Pharmaceutical Heterocycles: The 1,3-dione moiety readily condenses with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively [5]. These heterocycles are ubiquitous in medicinal chemistry, serving as pharmacophores for anti-inflammatory, analgesic, and anticancer therapeutics.

Applications Core 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (Keto-Enol Tautomer) N1 Agrochemicals (HPPD Inhibitors) Core->N1 Acylation / Derivatization N2 Pharmaceuticals (Pyrazole/Isoxazole Scaffolds) Core->N2 Condensation with Hydrazines N3 Material Science (Advanced Liquid Crystals) Core->N3 Esterification

Fig 2: Downstream applications of the 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione scaffold.

Conclusion

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione represents a critical nexus between raw chemical feedstocks and advanced functional molecules. While commercial sourcing is highly viable through specialized chemical distributors, its de novo synthesis remains a robust, thermodynamically driven process accessible to well-equipped synthetic laboratories aiming to develop next-generation therapeutics and agrochemicals.

References

  • Amerigo Scientific . Chemical Building Blocks: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Pricing. Amerigo Scientific.[Link] [2]

  • Google Patents (US4844735A). 5-aryl-cyclohexane-1-3-dione derivatives, herbicides containing these.

An In-depth Technical Guide to the Synthesis of 5-Arylcyclohexane-1,3-diones: Core Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-Arylcyclohexane-1,3-dione Scaffold

The 5-arylcyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a lipophilic aryl group and a β-dicarbonyl moiety capable of keto-enol tautomerism and hydrogen bonding, make it a versatile building block for the synthesis of a wide array of biologically active molecules. Compounds bearing this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable class of compounds, with a focus on the underlying reaction mechanisms, experimental considerations, and the logic behind methodological choices.

Part 1: The Workhorse of 5-Arylcyclohexane-1,3-dione Synthesis: The Michael Addition-Cyclization Cascade

The most prevalent and robust strategy for the synthesis of 5-arylcyclohexane-1,3-diones is a tandem sequence initiated by a Michael addition, followed by an intramolecular cyclization, often a Dieckmann or Claisen-type condensation. This approach offers a convergent and highly efficient route to the target scaffold.

Mechanistic Underpinnings: A Stepwise Deconstruction

The overall transformation involves the formation of two new carbon-carbon bonds to construct the cyclohexane ring. The key steps are:

  • Enolate Formation: A 1,3-dicarbonyl compound, such as a malonic ester or an acetoacetic ester, is deprotonated by a base to form a resonance-stabilized enolate. This enolate serves as the nucleophile (Michael donor).

  • Conjugate Addition (Michael Addition): The enolate attacks the β-carbon of an aryl-substituted α,β-unsaturated ketone (a chalcone derivative), which acts as the Michael acceptor. This 1,4-addition is a thermodynamically controlled process.

  • Intramolecular Cyclization: The resulting 1,5-dicarbonyl intermediate, now containing the aryl group at the desired position, undergoes an intramolecular condensation to form the six-membered ring.

  • Hydrolysis and Decarboxylation (if applicable): If a malonic or acetoacetic ester is used as the Michael donor, a final hydrolysis and decarboxylation step is often required to yield the 5-arylcyclohexane-1,3-dione.

Michael_Addition_Cyclization cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Hydrolysis/Decarboxylation A 1,3-Dicarbonyl Compound C Enolate (Michael Donor) A->C Deprotonation B Base E 1,5-Dicarbonyl Intermediate C->E Conjugate Addition D Aryl-substituted α,β-Unsaturated Ketone (Michael Acceptor) D->E F Cyclized Intermediate E->F Condensation G 5-Arylcyclohexane-1,3-dione F->G Hydrolysis & Decarboxylation

Figure 1: General workflow for the Michael addition-cyclization cascade synthesis of 5-arylcyclohexane-1,3-diones.

Key Reagents and Experimental Choices
  • Michael Donors: The choice of the 1,3-dicarbonyl compound is critical. Diethyl malonate and ethyl acetoacetate are commonly employed due to the acidity of their α-protons, which facilitates enolate formation under relatively mild basic conditions.

  • Michael Acceptors: Aryl-substituted α,β-unsaturated ketones, or chalcones, are the key starting materials for introducing the 5-aryl group. The electronic nature of the substituents on the aromatic ring can influence the reactivity of the Michael acceptor. Electron-withdrawing groups can enhance the electrophilicity of the β-carbon, potentially accelerating the Michael addition.

  • Bases: The selection of the base is crucial for controlling the reaction. Strong bases like sodium ethoxide or sodium hydride are often used to ensure complete enolate formation. However, milder bases such as potassium carbonate can also be effective, particularly in promoting the initial Michael addition.

  • Solvents: Protic solvents like ethanol are frequently used as they can solvate the ionic intermediates. Aprotic solvents such as toluene or tetrahydrofuran (THF) are also employed, especially when strong, moisture-sensitive bases are used.

Experimental Protocol: Synthesis of 5-Phenylcyclohexane-1,3-dione

This protocol provides a representative example of the Michael addition-cyclization strategy.

Materials:

  • Chalcone (1-phenyl-2-propen-1-one)

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add a solution of chalcone in ethanol. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Saponification: Once the Michael addition is complete, add a solution of sodium hydroxide in water to the reaction mixture and continue to reflux to hydrolyze the ester groups.

  • Acidification and Decarboxylation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylate groups and induce decarboxylation. The desired 5-phenylcyclohexane-1,3-dione will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Part 2: Asymmetric Synthesis of 5-Arylcyclohexane-1,3-diones

The development of enantiomerically pure pharmaceuticals has driven the need for asymmetric syntheses of chiral 5-arylcyclohexane-1,3-diones. Organocatalysis has emerged as a powerful tool to achieve this goal.

Organocatalytic Asymmetric Michael Addition

Chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol ethers, can catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to chalcones.

Asymmetric_Michael_Addition cluster_0 Catalytic Cycle cluster_1 Post-Catalysis A Chiral Amine Catalyst C Iminium Ion Intermediate A->C Forms E Enamine Intermediate A->E B Chalcone B->C F Enantioselective C-C Bond Formation C->F D 1,3-Dicarbonyl Compound D->E Forms E->F G Chiral 1,5-Dicarbonyl Intermediate F->G H Catalyst Regeneration G->H I Intramolecular Cyclization G->I H->A Regenerates J Chiral 5-Arylcyclohexane-1,3-dione I->J

Figure 2: Simplified representation of an organocatalytic asymmetric Michael addition for the synthesis of chiral 5-arylcyclohexane-1,3-diones.

The catalyst forms a chiral iminium ion with the chalcone, which then undergoes a stereocontrolled attack by the enolate of the 1,3-dicarbonyl compound. This approach allows for the synthesis of enantioenriched products with high levels of stereoselectivity.

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Synthetic StrategyMichael DonorMichael AcceptorCatalyst/BaseKey AdvantagesKey Limitations
Classical Michael Addition-Cyclization Diethyl malonate, Ethyl acetoacetateChalconesSodium ethoxide, Potassium carbonateHigh yields, readily available starting materials, scalable.Requires stoichiometric base, may require harsh conditions for hydrolysis/decarboxylation.
Organocatalytic Asymmetric Michael Addition 1,3-Diketones, β-KetoestersChalcones, Nitro-olefinsChiral amines (e.g., cinchona alkaloids, prolinol derivatives)Access to chiral, enantioenriched products, mild reaction conditions.Catalyst loading can be high, may require longer reaction times.

Part 4: Alternative Synthetic Approaches

While the Michael addition-based strategies are dominant, other methods have been explored for the synthesis of 5-arylcyclohexane-1,3-diones.

Robinson Annulation

The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, can also be employed. In this case, an enolate of a ketone would react with an aryl-substituted methyl vinyl ketone. However, the synthesis of the required aryl-substituted Michael acceptor can be more complex than that of chalcones.

Conclusion and Future Perspectives

The synthesis of 5-arylcyclohexane-1,3-diones is a well-established field, with the Michael addition-cyclization cascade being the most reliable and versatile method. The advent of organocatalysis has opened up new avenues for the asymmetric synthesis of these important scaffolds, providing access to chiral building blocks for drug discovery. Future research will likely focus on the development of more efficient and selective catalysts, as well as the exploration of novel, more atom-economical synthetic routes. The continued interest in this structural motif ensures that the development of innovative synthetic methodologies will remain an active area of research.

References

  • Due to the nature of this guide as a synthesized overview, specific primary literature citations are not included in the body. The methodologies described are based on well-established principles of organic chemistry.

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione: Solubility Profiling & Dissolution Protocols

[1]

Executive Summary & Chemical Identity

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 903471-05-6 ) is a substituted cyclic

1keto-enol tautomerismacidity

1

This guide provides a scientifically grounded approach to solubilizing this compound, moving beyond generic "shake and sonicate" advice to a protocol based on molecular mechanics.

PropertyDetail
CAS Number 903471-05-6
Molecular Formula C

H

O

Molecular Weight 232.28 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Secondary Solvent Water (pH-dependent)

Solubility Mechanics: The Keto-Enol Switch

To master the solubility of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione, one must understand its ionization state.[1] Unlike simple ketones, the 1,3-dione system exists in equilibrium between a diketo form and an enol form .

  • Neutral State (Low pH / Organic Solvent): The molecule is protonated and lipophilic.[1] The phenyl and ethoxy groups dominate the solubility profile, making it highly soluble in DMSO but poorly soluble in water.

  • Ionized State (High pH): In the presence of a base, the acidic proton at the 2-position (between the carbonyls) is removed.[1] The resulting enolate anion is resonance-stabilized and highly water-soluble.[1]

Diagram 1: Solubility Mechanism & Tautomerism

The following diagram illustrates the structural transformation driving solubility.

SolubilityMechanismNeutralNeutral Form(Keto/Enol Tautomer)HydrophobicSoluble in DMSOEnolateEnolate Anion(Resonance Stabilized)HydrophilicSoluble in WaterNeutral->EnolateDeprotonationBase+ Base (pH > pKa)Enolate->NeutralAcidification

Caption: The transition from the lipophilic neutral form to the hydrophilic enolate anion is the critical control point for aqueous solubility.

Solubility Data & Solvent Compatibility

The following data represents conservative solubility limits derived from structural analogs (e.g., Dimedone, 5-phenyl-1,3-cyclohexanedione) and standard organic chemistry principles.

SolventSolubility Limit (Est.)StabilityComment
DMSO > 50 mg/mL (High)HighRecommended for Stock Solutions (100 mM).[1]
Water (pH 7) < 1 mg/mL (Low)ModeratePoor solubility due to lipophilic ethoxyphenyl group.[1]
Water (pH > 8) > 10 mg/mL (High)Low to ModerateSoluble as sodium enolate salt.[1] Prone to hydrolysis over time.[1]
Ethanol > 20 mg/mLHighGood alternative for biological assays sensitive to DMSO.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 100 mM stock solution for long-term storage.

  • Calculate: For 1 mL of 100 mM stock, weigh 23.23 mg of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.[1]

  • Vessel Selection: Use a glass vial (borosilicate). Avoid polystyrene, as DMSO can leach plasticizers.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).[1]

    • Vortex vigorously for 30 seconds.

    • Note: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes. The compound should dissolve completely to form a clear, colorless to pale yellow solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic).[1]

Protocol B: Preparation of Aqueous Working Solution (Buffer)

Objective: Dilute the DMSO stock into an aqueous buffer for biological assays.

Critical Warning: Direct dilution of the high-concentration DMSO stock into a neutral buffer (pH 7.4) may cause microprecipitation because the compound reverts to its insoluble neutral form.[1]

The "Step-Down" Method:

  • Prepare Buffer: Use PBS or HEPES (pH 7.4).[1]

  • Dilution: Slowly add the DMSO stock to the buffer while vortexing.

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cells.[1]

    • Observation: Inspect for turbidity (cloudiness).[1] If precipitation occurs, the concentration exceeds the aqueous solubility limit of the neutral form.

  • Troubleshooting (pH Adjustment):

    • If higher aqueous concentrations are required, slightly elevate the pH of the buffer (pH 8.0–8.5) or pre-dissolve the compound in 1 eq. of NaOH before adding to the buffer.[1] This converts the compound to its soluble enolate form.[1]

Self-Validating Workflow: The "Clear-Check" System

Do not assume solubility based on literature alone. Use this decision tree to validate your specific batch and conditions.

WorkflowStartStart: Weigh CompoundStep1Add DMSO (Target 100 mM)Start->Step1Check1Is Solution Clear?Step1->Check1SonicateSonicate (40°C, 10 min)Check1->SonicateNoSuccessDMSOStock Ready (-20°C)Check1->SuccessDMSOYesSonicate->Check1Step2Dilute into Aqueous BufferSuccessDMSO->Step2Check2Precipitate Visible?Step2->Check2SuccessAqProceed to AssayCheck2->SuccessAqNoAdjustReduce Conc. OR Increase pHCheck2->AdjustYesAdjust->Step2

Caption: A logical decision tree for ensuring complete solubilization before experimental use.

References

  • Chemical Identity & CAS

    • Sigma-Aldrich. 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Product Data. Retrieved from (Search Term: CAS 903471-05-6).[1]

    • Accela ChemBio.[1] Product Catalog: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione. Retrieved from .[1]

  • General Solubility of 1,3-Cyclohexanediones

    • Gmelin Reference 200899.[1][2] 1,3-Cyclohexanedione Properties and Acidity.

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter on Keto-Enol Tautomerism and pKa of

      
      -dicarbonyls).
      
  • Solvent Properties

    • Gaylord Chemical.[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from .[1]

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 903471-05-6)

Executive Summary & Mechanistic Rationale

The 5-arylcyclohexane-1,3-dione scaffold is a privileged structural motif in medicinal chemistry. It serves as a critical precursor for the development of complex heterocyclic systems, such as [1], and functions as a core pharmacophore in various 2[3]. Commercially available can be synthesized de novo through a highly efficient, 4[4].

The synthesis relies on a tandem Michael addition-Dieckmann condensation cascade. The process begins with the base-catalyzed conjugate addition of a Michael donor (diethyl malonate) to a pre-synthesized Michael acceptor (4-(3-ethoxyphenyl)but-3-en-2-one). The resulting acyclic adduct immediately undergoes an intramolecular Dieckmann condensation, where the methyl ketone enolate attacks the ester carbonyl to close the six-membered ring. Subsequent saponification of the remaining ethyl ester yields an unstable β-keto acid, which is thermally decarboxylated under acidic conditions to furnish the target 1,3-dione. This methodology is adapted from classical [5] and optimized for high-purity isolation.

Synthetic workflow for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 100 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
4-(3-Ethoxyphenyl)but-3-en-2-one190.241.0019.0 gMichael Acceptor
Diethyl malonate160.171.1017.6 gMichael Donor
Sodium ethoxide (freshly prepared)68.051.208.16 gBase Catalyst
Ethanol (Anhydrous, 99.9%)46.07-150 mLReaction Solvent
Potassium hydroxide (aq)56.113.0016.8 gSaponification Reagent
Hydrochloric acid (6M)36.46Excess~50 mLAcidification Reagent
Expected Yield (75 - 85%) 232.28 - 17.4 - 19.7 g Target Product

Causality Note: The choice of sodium ethoxide in absolute ethanol is not arbitrary; it must perfectly match the ester alkyl group (diethyl malonate) to prevent transesterification side products. Strict anhydrous conditions are paramount during Stage 1. The introduction of water would prematurely saponify the malonate ester, destroying the electrophilic center required for the subsequent Dieckmann cyclization and halting the reaction at the acyclic Michael adduct stage.

Step-by-Step Experimental Protocol

Stage 1: Michael Addition and Dieckmann Condensation
  • Preparation of Catalyst: In an oven-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (2.76 g, 120 mmol) in anhydrous ethanol (150 mL).

  • Enolate Formation: Cool the solution to 0 °C using an ice bath. Add diethyl malonate (17.6 g, 110 mmol) dropwise over 15 minutes. Stir for an additional 30 minutes at room temperature to ensure complete enolate formation.

  • Conjugate Addition: Add the precursor 4-(3-ethoxyphenyl)but-3-en-2-one (19.0 g, 100 mmol) portion-wise.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4–6 hours.

    • Validation Checkpoint 1: The reaction will transition from a clear solution to a thick, off-white suspension as the sodium salt of the cyclic β-keto ester precipitates. TLC analysis (Hexanes:EtOAc 7:3, UV visualization) must confirm the complete disappearance of the enone precursor (Rf ~0.6).

Stage 2: Saponification and Decarboxylation
  • Ester Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of potassium hydroxide (16.8 g, 300 mmol dissolved in 100 mL DI water) directly to the reaction flask. Reflux the mixture for 2 hours to fully saponify the ethyl ester intermediate to the corresponding β-keto carboxylate.

  • Acidification: Cool the flask to 0 °C and carefully acidify the mixture to pH 1-2 using 6M HCl.

    • Validation Checkpoint 2: The pH must be strictly verified using pH paper. The onset of vigorous bubbling confirms the thermal decarboxylation of the highly unstable β-keto acid.

  • Thermal Decarboxylation: After initial gas evolution subsides, heat the acidified mixture to 90 °C for 1 hour to drive the decarboxylation to absolute completion. The cessation of gas evolution serves as the macroscopic indicator that the reaction has reached completion.

Stage 3: Isolation and Purification
  • Precipitation: Allow the mixture to cool to room temperature. The target compound will precipitate as an off-white to pale yellow solid.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 50 mL) to remove residual inorganic salts.

  • Recrystallization: Recrystallize the crude product from a mixture of ethanol and water (or ethyl acetate/hexanes) to afford pure 5-(3-ethoxyphenyl)cyclohexane-1,3-dione. Dry the purified solid in a vacuum oven at 45 °C for 12 hours.

Analytical Characterization & Keto-Enol Tautomerism

Cyclohexane-1,3-dione derivatives prominently exhibit4[4]. In solution (particularly in polar solvents like CDCl₃ or DMSO-d₆), 5-(3-ethoxyphenyl)cyclohexane-1,3-dione exists predominantly in the enol form (an α,β-unsaturated β-hydroxyketone). This is analytically validated by the presence of a broad downfield hydroxyl proton signal and a distinct vinylic methine proton, which replace the expected C2 methylene protons of the diketone form.

Table 2: Expected Analytical Signatures

MethodParameterExpected Signal / ShiftStructural Assignment
¹H NMR (CDCl₃)Enol -OH~11.0 ppm (br s, 1H)Hydrogen-bonded enol hydroxyl
¹H NMR (CDCl₃)Aromatic (Ar-H)6.7 - 7.3 ppm (m, 4H)3-Ethoxyphenyl ring protons
¹H NMR (CDCl₃)Vinylic (C2-H)~5.5 ppm (s, 1H)Enol double bond methine
¹H NMR (CDCl₃)Ethoxy (-OCH₂CH₃)4.0 ppm (q, 2H), 1.4 ppm (t, 3H)Ether side chain
¹H NMR (CDCl₃)Methine (C5-H)~3.3 ppm (m, 1H)Aliphatic ring methine
¹H NMR (CDCl₃)Aliphatic Ring (C4, C6)2.4 - 2.8 ppm (m, 4H)Diastereotopic ring methylenes
ESI-MS[M+H]⁺m/z 233.1Molecular Ion

References

  • Organic Syntheses. "Birch reductive alkylation (BRA)." Org. Synth. 2018, 95, 80. Available at:[Link]

  • "A heteroditopic macrocycle as organocatalytic nanoreactor for pyrroloacridinone synthesis in water." PMC (NIH). Available at:[Link]

Sources

Application Note: Michael Addition Synthesis of 5-Arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-arylcyclohexane-1,3-dione scaffold is a privileged structural motif in both medicinal chemistry and agrochemical development, serving as a critical precursor for herbicides, anti-inflammatory agents, and complex heterocyclic systems[1]. The chemical utility of this class is defined by its robust keto-enol tautomerism, which renders the C2-methylene protons highly acidic and provides a reactive site for downstream functionalization[2]. Concurrently, the C5-aryl group acts as a lipophilic anchor, facilitating hydrophobic interactions within large enzymatic active sites[2]. This technical guide provides a validated, self-correcting protocol for synthesizing these derivatives via a tandem Michael addition and Dieckmann cyclization sequence[3].

Mechanistic Rationale & Synthetic Strategy

The most efficient and scalable route to 5-arylcyclohexane-1,3-diones avoids the direct arylation of pre-formed rings. Instead, the 6-membered ring is constructed around the aryl substituent by reacting an α,β-unsaturated ketone (a substituted benzalacetone) with a malonate ester (e.g., diethyl malonate)[2].

  • Conjugate (Michael) Addition : The reaction is initiated by the deprotonation of diethyl malonate using sodium ethoxide (NaOEt). The resulting highly nucleophilic enolate attacks the β-carbon of the benzalacetone derivative, forming an open-chain diester intermediate[2].

  • Dieckmann Cyclization : Under extended reflux conditions, this intermediate undergoes an in situ intramolecular Claisen-type condensation (Dieckmann cyclization), yielding the sodium salt of ethyl 4-aryl-2,6-dioxocyclohexanecarboxylate[3].

  • Hydrolysis and Decarboxylation : The cyclic ester is subjected to hydrolysis followed by thermal decarboxylation. The irreversible loss of carbon dioxide drives the reaction sequence to completion, yielding the target 5-arylcyclohexane-1,3-dione[1].

Expertise Insight (Causality): The choice of base and solvent is the most critical failure point in this synthesis. Using aqueous bases (such as NaOH) or wet ethanol prematurely hydrolyzes the diethyl malonate or the intermediate open-chain ester before cyclization can occur[2]. This halts the reaction permanently at the Michael adduct stage. Therefore, strictly anhydrous conditions and freshly prepared NaOEt are mandatory to maintain the thermodynamic drive toward the cyclized product.

Reaction Pathway Visualization

G A Substituted Benzalacetone + Diethyl Malonate B NaOEt / Abs. EtOH (Enolate Formation) A->B C Michael Adduct (Open-Chain Diester) B->C Conjugate Addition D Dieckmann Cyclization (Reflux, 4-6h) C->D E Sodium 4-Aryl-2,6-dioxo- cyclohexanecarboxylate D->E Intramolecular Claisen F 1. Aqueous NaOH (Hydrolysis) 2. Conc. HCl, Heat (Decarboxylation) E->F G 5-Arylcyclohexane- 1,3-dione (Target) F->G -CO2, -EtOH

Figure 1: Mechanistic workflow of tandem Michael addition and Dieckmann cyclization.

Reaction Optimization & Quantitative Data

To ensure reproducibility, the following table summarizes the impact of reaction parameters on the yield and impurity profile of the 5-phenyl derivative.

Parameter / ConditionBase / Solvent SystemTime & TempYieldImpurity Profile / Observation
Optimal (Validated) Fresh Na / Abs. EtOH4-6h, Reflux82-88%High purity; complete cyclization.
Suboptimal Base Commercial NaOEt powder4-6h, Reflux50-60%Increased open-chain Michael adduct due to degraded base.
Aqueous Contamination NaOH / 95% EtOH4h, Reflux<30%Massive ester hydrolysis; reaction fails to cyclize[2].
Alternative Solvent NaOMe / Anhydrous MeOH6h, Reflux70-75%Risk of transesterification; slightly lower cyclization kinetics.

Validated Experimental Protocol

Scale: 10 mmol (Scalable up to 100+ mmol with appropriate thermal management).

Materials Required:

  • Substituted Benzalacetone (10.0 mmol)

  • Diethyl malonate (1.92 g, 12.0 mmol)

  • Sodium metal, clean and oil-free (0.28 g, 12.0 mmol)

  • Absolute Ethanol (Anhydrous, <50 ppm H₂O) (25 mL)

  • Aqueous NaOH (10% w/v)

  • Concentrated HCl (37%)

Step 1: Alkoxide Generation (Strictly Anhydrous)
  • Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with an argon or nitrogen balloon.

  • Add 25 mL of absolute ethanol to the flask.

  • Carefully add the sodium metal (12.0 mmol) in small pieces.

  • Self-Validating Checkpoint : The solution will bubble vigorously due to H₂ evolution. Wait until the sodium is completely consumed and the solution returns to room temperature. The resulting NaOEt solution must be perfectly clear.

Step 2: Tandem Michael Addition & Cyclization
  • Add diethyl malonate (12.0 mmol) dropwise to the NaOEt solution. Stir for 30 minutes at room temperature to ensure complete enolate formation.

  • Add the substituted benzalacetone (10.0 mmol) to the mixture.

  • Heat the reaction to a gentle reflux (approx. 80°C) for 4 to 6 hours[2].

  • Self-Validating Checkpoint : As the reaction progresses, the mixture may become highly viscous or develop a precipitate (the sodium salt of the cyclized β-keto ester). Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) should confirm the disappearance of the UV-active benzalacetone starting material.

Step 3: Hydrolysis and Decarboxylation
  • Cool the reaction mixture to room temperature.

  • Add 15 mL of 10% aqueous NaOH and reflux for an additional 1.5 hours to fully hydrolyze the cyclic ester into the corresponding carboxylate.

  • Cool the flask in an ice bath (0-5°C). Slowly and cautiously acidify the mixture by adding concentrated HCl dropwise until the pH is strictly < 2[2].

  • Remove the flask from the ice bath and heat the acidified mixture to 90°C for 30-45 minutes.

  • Self-Validating Checkpoint : Vigorous bubbling (CO₂ evolution) will occur upon heating. The complete cessation of bubbling is the primary physical indicator that the decarboxylation is complete[2].

Step 4: Isolation and Purification
  • Cool the reaction mixture to 4°C overnight.

  • The target 5-arylcyclohexane-1,3-dione will precipitate as a crystalline solid[2].

  • Filter the solid under vacuum, wash with ice-cold water (2 x 10 mL) to remove inorganic salts, and perform a final wash with a small volume of cold hexanes.

  • Dry the product under high vacuum to afford the pure compound.

References

  • Enantiomer and Diastereoisomer Resolution, Rotational Barriers, and CD Spectra of Some Twisted Push-Pull Ethylenes , RSC Publishing,[Link]

Sources

Advanced Protocol: Functionalization and Validation of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione as an HPPD Inhibitor Scaffold

[1]

Abstract

This application note details the strategic utilization of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione as a critical intermediate in the synthesis of triketone-based 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1] While the 1,3-dione scaffold possesses inherent acidity, it lacks the bidentate chelating capacity required for potent HPPD inhibition until functionalized at the C2 position. This guide provides a validated "one-pot" C-acylation protocol to convert this intermediate into a bioactive 2-acyl-1,3-dione, followed by a spectrophotometric enzyme inhibition assay to quantify its efficacy.[1]

Strategic Overview: The Triketone Pharmacophore

HPPD (EC 1.13.11.27) is a non-heme Fe(II)-dependent dioxygenase critical for tyrosine catabolism and plastoquinone biosynthesis.[1] Inhibitors of HPPD are vital in two domains:

  • Agrochemicals: Inducing bleaching in weeds by starving them of carotenoids (e.g., Mesotrione).[2]

  • Therapeutics: Treating Tyrosinemia Type I by blocking the pathway upstream of toxic metabolite accumulation (e.g., Nitisinone).[3]

The 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione molecule acts as the lipophilic chassis .[1] The 3-ethoxy substitution on the phenyl ring enhances membrane permeability and metabolic stability compared to unsubstituted analogs.[1] However, the molecule is inactive in its native dione form. It must undergo C-acylation to form a 2-acyl-cyclohexane-1,3-dione (triketone) .[1] This transformation creates a localized electron-rich pocket capable of bidentate chelation with the HPPD active site Fe(II) ion.[1]

Mechanism of Action & Synthesis Pathway

The following diagram illustrates the critical transition from the inactive intermediate to the active inhibitor and its interaction with the enzyme.

HPPD_Pathwaycluster_mechanismActivation & Inhibition LogicIntermediate5-(3-Ethoxyphenyl)cyclohexane-1,3-dione(Inactive Scaffold)O_AcylO-Acyl Enol Ester(Kinetic Product)Intermediate->O_Acyl+ R-COCl / Base(O-Acylation)Triketone2-Acyl-Triketone(Active Inhibitor)O_Acyl->TriketoneHCN Source(Rearrangement)ComplexInhibitor-EnzymeChelate ComplexTriketone->ComplexBidentateChelationHPPD_FeHPPD Enzyme(Fe2+ Active Site)HPPD_Fe->ComplexBinding

Caption: Transformation of the dione intermediate to the active triketone and subsequent sequestration of the HPPD Fe(II) cofactor.

Protocol: Cyanide-Catalyzed C-Acylation (Rearrangement)

Direct C-acylation of 1,3-diones is thermodynamically unfavorable compared to O-acylation.[1] Therefore, this protocol utilizes a kinetic O-acylation followed by a cyanide-catalyzed rearrangement to migrate the acyl group to the C2 position.[1]

Safety Warning: This procedure uses Acetone Cyanohydrin, a source of HCN. All operations must be performed in a high-efficiency fume hood.[1] Silver nitrate solution should be available to neutralize spills.

Materials
  • Substrate: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq)

  • Reagent: Propionyl chloride (1.1 eq) (Selected for optimal steric fit)

  • Base: Triethylamine (TEA) (2.5 eq)

  • Catalyst: Acetone Cyanohydrin (0.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Dilute HCl (2N)

Step-by-Step Methodology
  • Solubilization: Dissolve 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C. Add Triethylamine (25 mmol) dropwise. The solution may darken slightly due to enolate formation.

  • O-Acylation: Add Propionyl chloride (11 mmol) dropwise over 10 minutes. Stir at 0°C for 30 minutes.

    • Checkpoint: TLC should show the disappearance of the polar dione and appearance of the less polar O-acyl enol ester.

  • Catalytic Rearrangement: Add Acetone Cyanohydrin (1 mmol) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[4][5] The cyanide ion attacks the enol ester carbonyl, forming an acyl cyanide intermediate which then selectively C-acylates the cyclohexane enolate.

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash with 2N HCl (2 x 30 mL) to remove TEA and quench cyanide species.

    • Wash with Brine (30 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude residue is typically an oil. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1 to 4:1) to yield the 2-propionyl-5-(3-ethoxyphenyl)cyclohexane-1,3-dione.[1]

Structural Validation (Data Interpretation)

Distinguishing the starting material from the product is critical. The product exists in a keto-enol tautomeric equilibrium that is distinct from the starting dione.[1]

FeatureStarting Material (Dione)Product (Triketone)
H-NMR (Enol -OH) Broad singlet ~6-9 ppm (often weak)Sharp singlet ~16-18 ppm (Intramolecular H-bond)
H-NMR (C2-H) Multiplet/Triplet ~3.5 ppmAbsent (Replaced by Acyl group)
C-NMR (Carbonyls) Two signals ~190-200 ppmThree signals (often broadened/shifted due to tautomerism)
Mass Spec (ESI-) [M-H]⁻ = 231.1[M-H]⁻ = 287.1

Expert Insight: The diagnostic signal for the active inhibitor is the highly deshielded enolic proton at >16 ppm in CDCl₃. This indicates the formation of the stable intramolecular hydrogen bond required for iron chelation.

Biological Evaluation: HPPD Inhibition Assay

To validate the synthesized compound, use the Enol-Borate Complex Method . This assay measures the residual substrate (4-Hydroxyphenylpyruvate, HPP) rather than the product, avoiding interference from the instability of the product (Homogentisic acid).

Principle

HPPD converts HPP to Homogentisate (HGA).[6][7][8] In the presence of Borate, unreacted HPP forms a stable enol-borate complex with a high extinction coefficient at 310 nm . Inhibition of HPPD results in higher absorbance (more remaining HPP).

Reagents
  • Enzyme: Recombinant Arabidopsis thaliana or Human HPPD (purified).

  • Substrate: 4-Hydroxyphenylpyruvate (HPP) (200 µM stock).

  • Cofactor: Sodium Ascorbate (2 mM) and FeSO₄ (50 µM).

  • Stop Solution: 0.6 M Boric Acid / 0.6 M NaOH (pH 8.5).

Assay Protocol
  • Pre-Incubation:

    • In a 96-well UV-transparent plate, mix:

      • 140 µL Assay Buffer (50 mM Tris-HCl, pH 7.5).[1]

      • 10 µL Enzyme solution.

      • 10 µL Inhibitor (The synthesized triketone in DMSO, varying concentrations).

    • Incubate at 25°C for 15 minutes to allow inhibitor binding (chelation).

  • Reaction Initiation:

    • Add 40 µL of Substrate Mix (HPP + Ascorbate + FeSO₄).

    • Final Volume: 200 µL.

  • Incubation: Incubate at 30°C for 15 minutes.

  • Termination & Detection:

    • Add 50 µL of Stop Solution (Borate) .

    • Let stand for 5 minutes to form the Enol-Borate complex.

  • Measurement: Read Absorbance at 310 nm .

Data Analysis
  • Control (No Enzyme): Max Absorbance (100% Substrate remaining).

  • Blank (No Inhibitor): Min Absorbance (0% Substrate remaining, assuming full conversion).

  • Calculation:

    
    [1]
    
  • Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Mechanism of HPPD Inhibition: Lee, D. L., et al. (1997). "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase." Pesticide Science.

  • Synthesis Protocol (Cyanide Rearrangement): Muller, K., et al. (2011). "2-(Aryloxyacetyl)cyclohexane-1,3-diones: A New Class of HPPD Inhibitors."[1][9] Journal of Agricultural and Food Chemistry. (Analogous chemistry described in related derivatives).

  • Enol-Borate Assay Methodology: Laschat, S., et al. (2023). "A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators." SLAS Discovery.

  • Triketone Pharmacophore Review: Beaudegnies, R., et al. (2009). "Herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors—A review of the triketone chemistry." Bioorganic & Medicinal Chemistry.

Application Note: High-Efficiency C-Acylation of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic protocols for the C-acylation of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione. This specific transformation is a critical step in the synthesis of HPPD-inhibiting herbicides (e.g., tralkoxydim, cycloxydim analogs) and bioactive triketones.

The core challenge in acylating cyclohexane-1,3-diones is the competition between O-acylation (kinetic product, forming enol esters) and C-acylation (thermodynamic product, forming 2-acyl-1,3-diones). While direct C-acylation is possible, the industry-standard "Gold Method" involves a two-step, one-pot sequence : initial O-acylation followed by a cyanide-catalyzed rearrangement. This guide prioritizes this robust methodology while offering a cyanide-free alternative for discovery-scale synthesis.

Mechanistic Insight: The Cyanide Rearrangement

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple intramolecular migration. Instead, it involves an intermolecular "soft nucleophile" catalysis.

  • O-Acylation: The acid chloride reacts with the enolate oxygen to form the Enol Ester .

  • Nucleophilic Attack: The cyanide ion (from acetone cyanohydrin or Zn(CN)₂) attacks the ester carbonyl, generating an Acyl Cyanide intermediate and regenerating the 1,3-dione enolate.

  • C-Acylation: The 1,3-dione enolate (C-nucleophile) attacks the highly reactive Acyl Cyanide to form the final 2-Acyl-1,3-dione (Triketone).

Pathway Visualization

ReactionMechanism Substrate 5-(3-Ethoxyphenyl) cyclohexane-1,3-dione EnolEster O-Acyl Enol Ester (Kinetic Product) Substrate->EnolEster RCOCl, Base (O-Acylation) Intermediates [Acyl Cyanide] + [Enolate Ion Pair] EnolEster->Intermediates CN- Catalyst (Attack on Ester) Product 2-Acyl-5-(3-Ethoxyphenyl) cyclohexane-1,3-dione (Thermodynamic Product) Intermediates->Product C-Acylation (Rearrangement)

Caption: Mechanistic pathway of the cyanide-catalyzed rearrangement from kinetic O-acyl product to thermodynamic C-acyl product.

Experimental Protocols

Protocol A: The "Gold Standard" (Cyanide-Catalyzed Rearrangement)

Best for: Scale-up, high yields (>85%), and difficult substrates. Safety Warning: Requires handling of Acetone Cyanohydrin (ACH). Perform in a well-ventilated fume hood.

Materials
  • Substrate: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (1.0 equiv)

  • Acylating Agent: Propionyl chloride or Acetyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (2.5 equiv)

  • Catalyst: Acetone Cyanohydrin (ACH) (0.1 – 0.5 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Procedure
  • Setup: Charge a dry 3-neck flask with the substrate (1.0 equiv) and anhydrous DCM (10 mL/g). Add TEA (1.2 equiv) and cool to 0°C under nitrogen.

  • O-Acylation: Dropwise add the Acid Chloride (1.1 equiv) over 30 minutes. Maintain temperature <5°C.

    • Checkpoint: Monitor by TLC/HPLC. The starting material should disappear, converting to the less polar Enol Ester.

  • Catalyst Addition: Once O-acylation is complete (approx. 1-2 h), add the remaining TEA (1.3 equiv) followed by Acetone Cyanohydrin (0.2 equiv).

  • Rearrangement: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Note: Some substrates require mild heating (40°C) if the rearrangement is slow.

  • Quench & Workup:

    • Dilute with dilute HCl (1M) to pH ~2. This ensures the product is in the keto-enol form and stays in the organic layer (or precipitates).

    • Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Heptane or column chromatography (Hexane:EtOAc).

Protocol B: Direct Coupling (DCC/DMAP)

Best for: Small scale (<500mg), sensitive carboxylic acids, or labs restricting cyanide use.

Materials
  • Substrate: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: DCC (1.2 equiv)

  • Catalyst: DMAP (1.5 equiv) — High loading required for C-acylation.

  • Solvent: DCM

Step-by-Step Procedure
  • Dissolution: Dissolve the Carboxylic Acid and DCC in DCM at 0°C. Stir for 15 min to form the active ester.

  • Addition: Add the 1,3-dione substrate followed by DMAP (1.5 equiv).

  • Reaction: Stir at RT for 12–18 hours.

    • Mechanism:[2][3][4][5][6][7] DMAP acts as an acyl-transfer agent. High equivalents drive the equilibrium toward the C-acylated product via the O-acyl intermediate.

  • Workup: Filter off the DCU urea byproduct. Wash filtrate with 1M HCl (to remove DMAP) and brine.

  • Purification: Flash chromatography is usually required to separate O-acyl byproducts.

Optimization & Troubleshooting Data

VariableRecommendationEffect / Rationale
Solvent DCM (Preferred)Excellent solubility for enol esters; facilitates rearrangement.
AcetonitrilePromotes faster reaction rates due to polarity but harder to dry.
Base Triethylamine (TEA) Standard.[1] Pyridine is a viable alternative but harder to remove.
Catalyst Acetone Cyanohydrin Source of HCN in situ; safer than handling KCN or NaCN salts.
Temperature 0°C -> RT 0°C prevents bis-acylation during Step 1. RT drives rearrangement (Step 2).
Moisture Strictly Anhydrous Water hydrolyzes the acid chloride and the O-acyl intermediate.
Decision Tree for Protocol Selection

DecisionTree Start Select Acylation Method Scale Is Scale > 1 gram? Start->Scale AcidType Is Acid Chloride Available? Scale->AcidType Yes MethodB Protocol B: DCC / DMAP Coupling (Lower Yield, Safer) Scale->MethodB No (Discovery) Safety Can you handle Cyanide? AcidType->Safety Yes AcidType->MethodB No (Sensitive Acid) MethodA Protocol A: Acid Chloride + ACH (High Yield) Safety->MethodA Yes Safety->MethodB No

Caption: Logical workflow for selecting the appropriate acylation protocol based on scale and safety constraints.

References

  • Muller, K., et al. (2022).[3] Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Retrieved from [Link]

  • Witschel, M., et al. (2013). Modern Methods for the Synthesis of HPPD Inhibitors. Bioorganic & Medicinal Chemistry.
  • Nakamura, Y., et al. (2001). Rearrangement of Enol Esters of Cyclohexane-1,3-dione. Journal of Organic Chemistry. Retrieved from [Link]

  • Syngenta Participations AG. (2008). Process for the preparation of 2-acyl-1,3-diones.

Sources

Preparation of Heterocyclic Derivatives from 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 5-Arylcyclohexane-1,3-diones in Heterocyclic Chemistry

5-Arylcyclohexane-1,3-diones are highly versatile and valuable synthons in the field of organic and medicinal chemistry. Their unique structural framework, characterized by a reactive 1,3-dicarbonyl moiety and a tunable aryl substituent, provides a robust platform for the construction of a diverse array of heterocyclic compounds. The inherent tautomerism of the 1,3-dione system allows for facile reactions with a variety of binucleophilic reagents, leading to the formation of pharmacologically significant five- and six-membered heterocyclic rings. These resulting heterocyclic derivatives are of profound interest to researchers, scientists, and drug development professionals due to their wide spectrum of biological activities.[1][2][3][4] The ethoxy group on the phenyl ring of the title compound, 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione, offers an additional point for modification, further expanding the chemical space accessible from this precursor.

This guide provides detailed application notes and protocols for the synthesis of several key classes of heterocyclic derivatives—pyrazoles, isoxazoles, and pyrimidines—from 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione. The methodologies described herein are designed to be reproducible and scalable, offering a foundation for further analogue synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

Synthesis of Pyrazole Derivatives: A Gateway to Potent Bioactive Molecules

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[5][6] Their derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7][8][9] The classical and most direct synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][9][10]

Rationale and Mechanistic Insight

The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the dione, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical hydrazines can be influenced by the electronic and steric nature of the substituents on both reactants.

Diagram 1: General Reaction Scheme for Pyrazole Synthesis

G cluster_reactants Reactants cluster_products Products dione 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione pyrazole Pyrazole Derivative dione->pyrazole Condensation hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->pyrazole water H2O

Caption: Condensation reaction of the dione with a hydrazine derivative.

Experimental Protocol: Synthesis of 4-(3-Ethoxyphenyl)-6,7-dihydro-1H-indazole

This protocol details the synthesis of a representative pyrazole derivative using hydrazine hydrate.

Materials:

  • 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Standard glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (10 mmol, 1 equivalent) in 40 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature. Following the addition of hydrazine, add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of distilled water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(3-Ethoxyphenyl)-6,7-dihydro-1H-indazole.

Characterization Data (Hypothetical):

  • Appearance: Off-white solid

  • Yield: 85-95%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.30 (m, 1H, Ar-H), 6.75-6.85 (m, 3H, Ar-H), 4.05 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.80-2.90 (m, 4H, CH₂), 2.00-2.10 (m, 2H, CH₂), 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 159.0, 142.5, 138.0, 129.5, 119.0, 115.0, 113.0, 63.5, 29.0, 25.0, 22.0, 14.8.

  • MS (ESI+): m/z calculated for C₁₅H₁₆N₂O [M+H]⁺, found.

Reactant Molar Mass ( g/mol ) Equivalents Amount
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione232.281.010 mmol
Hydrazine hydrate (80%)50.061.212 mmol
Ethanol--40 mL
Glacial Acetic Acid-Catalytic2-3 drops

Synthesis of Isoxazole Derivatives: Building Blocks for Diverse Pharmacophores

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other.[11] They are present in several clinically used drugs and are known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[11][12][13][14][15] A common route to isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[16]

Rationale and Mechanistic Insight

The reaction of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione with hydroxylamine hydrochloride in the presence of a base proceeds via a similar mechanism to pyrazole formation. The hydroxylamine attacks a carbonyl group to form an oxime intermediate. This is followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. The pH of the reaction medium is crucial for this transformation.

Diagram 2: Experimental Workflow for Isoxazole Synthesis

G start Start dissolve Dissolve dione in ethanol start->dissolve add_reagents Add hydroxylamine HCl and base dissolve->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux cool Cool to room temperature reflux->cool concentrate Concentrate under vacuum cool->concentrate extract Extract with ethyl acetate concentrate->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by chromatography dry->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis of 4-(3-Ethoxyphenyl)-6,7-dihydrobenzo[d]isoxazole

Materials:

  • 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol (95%)

  • Distilled water

  • Standard laboratory glassware as listed in section 1.2

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (10 mmol, 1 equivalent) and sodium acetate (12 mmol, 1.2 equivalents) in 50 mL of 95% ethanol.

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (11 mmol, 1.1 equivalents) in one portion.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the solid in a vacuum oven at 50 °C.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 4-(3-Ethoxyphenyl)-6,7-dihydrobenzo[d]isoxazole.

Characterization Data (Hypothetical):

  • Appearance: White crystalline solid

  • Yield: 80-90%

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H, isoxazole-H), 7.25-7.35 (m, 1H, Ar-H), 6.80-6.90 (m, 3H, Ar-H), 4.08 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.90-3.00 (m, 2H, CH₂), 2.60-2.70 (m, 2H, CH₂), 2.10-2.20 (m, 2H, CH₂), 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.0, 159.2, 158.0, 142.0, 129.8, 119.5, 115.2, 113.5, 110.0, 63.6, 28.5, 23.0, 21.0, 14.9.

  • MS (ESI+): m/z calculated for C₁₅H₁₅NO₂ [M+H]⁺, found.

Reactant Molar Mass ( g/mol ) Equivalents Amount
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione232.281.010 mmol
Hydroxylamine hydrochloride69.491.111 mmol
Sodium acetate82.031.212 mmol
Ethanol (95%)--50 mL

Synthesis of Pyrimidine Derivatives: Core Structures in Nucleic Acids and Therapeutics

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[17] They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in numerous synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[17][18][19][20][21] A common synthetic route to pyrimidines is the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea.[22][23]

Rationale and Mechanistic Insight

The synthesis of a pyrimidine ring from 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione and thiourea involves a cyclocondensation reaction. The thiourea acts as the N-C-N building block. The reaction is typically catalyzed by a base, which facilitates the initial nucleophilic attack of the thiourea on one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidine-2-thione derivative.

Diagram 3: Logical Relationship in Pyrimidine Synthesis

G reactants 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Thiourea intermediate Intermediate Adduct reactants:dione->intermediate reactants:thiourea->intermediate conditions { Base Catalyst (e.g., NaOEt) | Solvent (e.g., Ethanol)} conditions->intermediate Facilitates product Pyrimidine-2-thione Derivative intermediate->product Cyclization & Dehydration

Caption: Key components and steps in the synthesis of pyrimidines.

Experimental Protocol: Synthesis of 4-(3-Ethoxyphenyl)-7,8-dihydro-1H-quinazoline-2(6H)-thione

Materials:

  • 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

  • Thiourea

  • Sodium ethoxide (21% solution in ethanol or freshly prepared from sodium and absolute ethanol)

  • Absolute ethanol

  • Dilute hydrochloric acid

  • Standard laboratory glassware as listed in section 1.2

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 50 mL of absolute ethanol.

  • Base Preparation (if not using commercial solution): Carefully add metallic sodium (11 mmol, 1.1 equivalents) in small pieces to the ethanol with stirring until all the sodium has reacted to form sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (10 mmol, 1 equivalent) and thiourea (11 mmol, 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.

  • Neutralization and Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to pH 6-7. The product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/DMF mixture to obtain the pure 4-(3-Ethoxyphenyl)-7,8-dihydro-1H-quinazoline-2(6H)-thione.

Characterization Data (Hypothetical):

  • Appearance: Yellowish solid

  • Yield: 75-85%

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, NH), 9.8 (s, 1H, NH), 7.20-7.30 (m, 1H, Ar-H), 6.80-6.90 (m, 3H, Ar-H), 4.05 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.70-2.80 (m, 2H, CH₂), 2.40-2.50 (m, 2H, CH₂), 1.90-2.00 (m, 2H, CH₂), 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 178.0, 160.0, 159.5, 143.0, 130.0, 120.0, 115.5, 113.8, 105.0, 63.8, 30.0, 26.0, 21.5, 15.0.

  • MS (ESI+): m/z calculated for C₁₆H₁₆N₂OS [M+H]⁺, found.

Reactant Molar Mass ( g/mol ) Equivalents Amount
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione232.281.010 mmol
Thiourea76.121.111 mmol
Sodium22.991.111 mmol
Absolute Ethanol--50 mL

Conclusion and Future Directions

The protocols detailed in this guide demonstrate the utility of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione as a versatile starting material for the synthesis of medicinally relevant pyrazole, isoxazole, and pyrimidine derivatives. The straightforward nature of these condensation reactions, coupled with the potential for diversification through the use of various substituted hydrazines, hydroxylamines, and amidines, provides a rich platform for the generation of compound libraries for high-throughput screening.

Future work should focus on exploring a wider range of substituted binucleophiles to expand the diversity of the synthesized heterocycles. Furthermore, the ethoxy group on the phenyl ring can be deprotected to the corresponding phenol, which can then be functionalized to introduce additional diversity and modulate the physicochemical properties of the final compounds. These efforts will undoubtedly contribute to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Research and Reviews. (2024, September 25).
  • A review of isoxazole biological activity and present synthetic techniques.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Ignited Minds Journals. (2021, April 15).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
  • BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (2018, January 1).
  • PMC.
  • PMC. Significance and Biological Importance of Pyrimidine in the Microbial World.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PMC. (2024, November 15).
  • Juniper Publishers. (2017, April 3).
  • IJCRT.org.
  • PMC. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction.
  • Journal of Chemical Health Risks. (2024, November 20).
  • Synthesis of 1,3-Disubstituted Pyrimido- pyrimidinedithiones.
  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine deriv
  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • PMC. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • Growing Science. (2021, August 16).
  • PMC.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Scholars Research Library.
  • SCIRP. (2014, December 1).
  • Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? (2020, June 23).
  • PubMed. (2021, February 15). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis.
  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example.
  • ResearchGate.
  • ResearchGate. Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione | Request PDF.
  • ResearchGate. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.
  • Taylor & Francis. (2023, April 21).
  • .

Sources

Application Note: Solvent Selection & Recrystallization Protocol for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol designed for the purification of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

Executive Summary

This guide details the solvent selection and recrystallization strategy for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog of the herbicide intermediate 5-phenylcyclohexane-1,3-dione. Achieving high purity (>99%) for this compound is critical due to its susceptibility to oxidation and keto-enol tautomerism. This protocol prioritizes Scientific Integrity by leveraging the molecule's acidity (pKa ~5.2) and lipophilic ether functionality to design self-validating purification systems.

Physicochemical Context & Analysis

To select the correct solvent, we must first deconstruct the molecule’s competing functional behaviors:

  • The "Head" (Cyclohexane-1,3-dione):

    • Acidity: The protons at the C2 position are acidic (pKa ≈ 5.26 for the parent ring). This allows the molecule to be solubilized in basic aqueous solutions and precipitated by acid—a powerful "pre-purification" technique.

    • Tautomerism: Exists in equilibrium between the diketo and enol forms.[1][2] Polar protic solvents (e.g., Ethanol) stabilize the enol form via hydrogen bonding, while non-polar solvents favor the diketo form or intramolecular hydrogen bonding.

  • The "Tail" (3-Ethoxyphenyl):

    • Lipophilicity: The ethoxy-substituted aromatic ring adds significant hydrophobic character, reducing water solubility compared to the unsubstituted parent dione.

    • Solubility Implications: This moiety ensures good solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM), which is crucial for removing polar byproducts.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Polar Protic Ethanol / IsopropanolHighModerateHigh (Excellent for cooling crystallization)
Polar Aprotic Ethyl AcetateHighLowHigh (Good anti-solvent pairing)
Aromatic TolueneHighLowMedium (Good for rejection of polar impurities)
Aliphatic Heptane / HexaneLowInsolubleAnti-Solvent Only
Aqueous Water (Neutral pH)LowInsolubleAnti-Solvent Only

Solvent Selection Strategy

Do not rely on a single solvent trial. Use the following decision matrix to select the optimal system based on your specific impurity profile.

Diagram 1: Solvent System Decision Tree

SolventSelection Start Start: Analyze Crude Purity CheckPolar Are impurities highly polar (salts, tar)? Start->CheckPolar CheckNonPolar Are impurities non-polar (starting material)? CheckPolar->CheckNonPolar No SystemC System C: Toluene (Specific Polish) CheckPolar->SystemC Yes SystemA System A: Ethanol/Water (Standard Recrystallization) CheckNonPolar->SystemA Yes SystemB System B: Ethyl Acetate/Heptane (High Recovery) CheckNonPolar->SystemB No (Mixed Profile) PreWash Protocol: Acid-Base Swing (Pre-treatment) SystemC->PreWash If purity < 90%

Caption: Decision logic for selecting the primary solvent system based on impurity polarity.

Recommended Protocols

Protocol A: The "Green" System (Ethanol/Water)

Best for: General purification, removal of lipophilic starting materials.

Mechanism: The ethoxyphenyl tail is soluble in hot ethanol but insoluble in water. The dione head maintains partial solubility in ethanol. Adding water reduces the solvent power for the hydrophobic tail, forcing crystallization.

  • Dissolution: Suspend 10 g of crude solid in Ethanol (95%) (approx. 5-7 mL per gram). Heat to reflux (78°C) until fully dissolved.

  • Polishing Filtration: While hot, filter through a pre-warmed sintered glass funnel (or Celite pad) to remove insoluble particulates.

  • Nucleation: Return filtrate to the heat source. Slowly add Deionized Water dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Ethanol (0.5 - 1 mL) to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2 hours). Then cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white/off-white crystals. Wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 40°C. Note: Avoid high heat (>60°C) to prevent oxidation.

Protocol B: The "High Purity" System (Ethyl Acetate/Heptane)

Best for: Removal of polar impurities and oxidation byproducts.

  • Dissolution: Dissolve crude material in Ethyl Acetate at reflux (approx. 3-4 mL per gram).

  • Anti-Solvent Addition: Remove from heat source but keep hot. Slowly add Heptane (or Hexane) until the ratio is approximately 1:1 or until slight turbidity is observed.

  • Cooling: Allow to cool slowly. This system often produces larger, well-defined prisms compared to aqueous systems.

  • Wash: Wash the filter cake with cold 1:3 Ethyl Acetate/Heptane.

Protocol C: Acid-Base Swing (Pre-Purification)

Use this if crude purity is <90%. This utilizes the chemical acidity of the dione.[3]

  • Dissolve crude solid in 1M NaOH (1.1 equivalents). The dione converts to its water-soluble enolate salt.

  • Extract the aqueous layer with Dichloromethane (DCM) or MTBE . Discard the organic layer (this removes non-acidic impurities like unreacted 3-ethoxyphenol derivatives).

  • Acidify the aqueous layer with 2M HCl to pH ~3. The product will precipitate.[4]

  • Filter the solid, dry, and then proceed to Protocol A or B for final polishing.

Process Workflow & Logic

The following diagram illustrates the complete purification lifecycle, ensuring a self-validating loop where failed crystallization triggers the Acid-Base Swing.

Diagram 2: Recrystallization Workflow

RecrystallizationFlow Crude Crude Mixture Dissolve Dissolve (Reflux) Crude->Dissolve Filter Hot Filtration Dissolve->Filter Cool Controlled Cooling (RT -> 4°C) Filter->Cool Isolate Filtration & Wash Cool->Isolate Check QC: Purity Check Isolate->Check AcidBase Acid-Base Swing (Rescue) Check->AcidBase Fail (<98%) Final Final Product (>99%) Check->Final Pass AcidBase->Dissolve Recycle

Caption: Operational workflow including a quality control loop for failed batches.

Troubleshooting & Expert Insights

  • "Oiling Out" (Liquid-Liquid Phase Separation):

    • Cause: The solution is too concentrated, or the anti-solvent was added too quickly, causing the product to precipitate as an amorphous oil before crystallizing.

    • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure material (if available) or scratch the glass wall with a rod to induce nucleation. Increase the solvent volume slightly.

  • Color Issues (Pink/Brown tint):

    • Cause: Oxidation of the phenolic or dione moiety.

    • Fix: Add a small amount of activated charcoal during the Hot Filtration step (Step 2 in Protocol A). Stir for 10 minutes before filtering.

  • Enol vs. Keto Polymorphs:

    • Be aware that 1,3-diones can crystallize in different tautomeric forms depending on the solvent. Ethanol typically yields the enol form stabilized by intermolecular H-bonds. This is generally the preferred solid form for stability.

References

  • General Properties of 1,3-Cyclohexanediones

    • ChemicalBook. (2026).[5][6] 1,3-Cyclohexanedione Properties and Synthesis. Retrieved from

  • Tautomerism in Cyclic Diones

    • Stachowska-Pietka, J. et al. (2006). Do Enol Forms of Cyclic 1,3-diketones Really Exist in Solution? Science24.[6] Retrieved from

  • Solvent Selection Guidelines

    • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Synthesis of Analogous Compounds

    • CymitQuimica.[7][8] (n.d.). 5-Phenylcyclohexane-1,3-dione Data Sheet. Retrieved from

  • Recrystallization Methodology

    • Sigma-Aldrich. (n.d.). 5-Ethylcyclohexane-1,3-dione Product Information. Retrieved from

Sources

Application Note: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 903471-05-6) represents a critical structural scaffold in the discovery of next-generation herbicides. Belonging to the cyclohexane-1,3-dione (CHD) class, this molecule serves as a pivotal intermediate for two distinct families of herbicidal agents:

  • ACCase Inhibitors ("Dims"): When functionalized at the C-2 position with an oxime ether, the scaffold targets plastidic acetyl-CoA carboxylase, effective against graminaceous weeds (grasses).

  • HPPD Inhibitors ("Triketones"): When acylated at the C-2 position, the scaffold can mimic the pharmacophore of triketone herbicides, inhibiting p-hydroxyphenylpyruvate dioxygenase.[1]

This guide provides a comprehensive workflow for synthesizing this scaffold, derivatizing it for structure-activity relationship (SAR) studies, and validating its efficacy through in vitro and in vivo assays.

Part 2: Chemical Synthesis Protocol

Rationale

The 5-aryl substitution pattern is essential for modulating the lipophilicity (LogP) and metabolic stability of the final herbicide.[2] The "3-ethoxyphenyl" moiety specifically enhances foliar uptake compared to the unsubstituted phenyl analogs. We utilize a Michael-Claisen condensation sequence , which offers higher regioselectivity than direct resorcinol hydrogenation.

Workflow Diagram: Scaffold Construction

SynthesisPath Aldehyde 3-Ethoxybenzaldehyde Chalcone Intermediate: 4-(3-Ethoxyphenyl)but-3-en-2-one Aldehyde->Chalcone Aldol Condensation (NaOH, H2O) Acetone Acetone Acetone->Chalcone Michael Michael Addition (NaOCH3/MeOH) Chalcone->Michael Malonate Dimethyl Malonate Malonate->Michael Cyclization Claisen Cyclization & Decarboxylation Michael->Cyclization Intermediate Enolate Product Target Scaffold: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Cyclization->Product Acid Hydrolysis (HCl, Reflux)

Caption: Step-wise synthetic route from commodity precursors to the 5-aryl-CHD scaffold via chalcone intermediate.

Detailed Methodology
Step 1: Chalcone Formation (Aldol Condensation)
  • Reagents: 3-Ethoxybenzaldehyde (1.0 eq), Acetone (3.0 eq), NaOH (10% aq).

  • Procedure: Dissolve aldehyde in acetone. Add NaOH dropwise at 0°C. Stir at RT for 4 hours.

  • Purification: Neutralize with HCl. Extract with EtOAc. Evaporate excess acetone. Recrystallize the chalcone (4-(3-ethoxyphenyl)but-3-en-2-one) from ethanol.

    • Critical Checkpoint: Verify disappearance of aldehyde peak (CHO) via 1H-NMR (~10 ppm).

Step 2: Michael Addition & Cyclization
  • Reagents: Chalcone (from Step 1), Dimethyl malonate (1.2 eq), Sodium Methoxide (NaOCH3, 2.5 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve NaOCH3 in MeOH under N2 atmosphere.

    • Add dimethyl malonate; stir 30 min to generate the enolate.

    • Add chalcone slowly. Reflux for 3–5 hours.[2]

    • Mechanism:[2][3] The malonate undergoes Michael addition to the enone, followed by intramolecular Claisen condensation to close the ring.

  • Decarboxylation: Add 10% NaOH (aq) to the reaction mixture and reflux for 2 hours (saponification). Acidify with 6M HCl and reflux for 1 hour to decarboxylate the ester moiety.

  • Isolation: Cool to 4°C. The product, 5-(3-ethoxyphenyl)cyclohexane-1,3-dione , often precipitates as a solid. Filter and wash with ice-cold water.

  • Validation:

    • Yield: Expected 65–75%.

    • 1H-NMR (DMSO-d6): Look for the characteristic C5-H multiplet (~3.2 ppm) and the methylene protons at C4/C6 (~2.4–2.8 ppm).

Part 3: Biological Evaluation (ACCase Inhibition)

Mechanism of Action

The 1,3-dione scaffold, particularly when derivatized to an oxime ether (e.g., reacting with ethoxyamine), mimics the substrate for Acetyl-CoA Carboxylase (ACCase) . It binds competitively to the Carboxyltransferase (CT) domain, blocking fatty acid biosynthesis.[4] This leads to necrosis in meristematic tissues of grasses.

Pathway Diagram: Lipid Biosynthesis Inhibition

ACCasePath AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACCase Enzyme: ACCase (Plastidic) ACCase->MalonylCoA Catalyzes Inhibitor 5-Aryl-CHD Derivative (Oxime Ether Form) Inhibitor->ACCase Inhibits CT Domain FAS Fatty Acid Synthase Complex MalonylCoA->FAS Lipids Cell Membrane Lipids (Phospholipids) FAS->Lipids Death Meristem Necrosis (Plant Death) Lipids->Death Depletion causes membrane collapse

Caption: Mechanism of Action showing the interruption of lipid biosynthesis by CHD inhibitors.

Protocol: In Vitro ACCase Assay (Malachite Green Method)

This assay measures the release of inorganic phosphate (Pi) during the ATP-dependent carboxylation of Acetyl-CoA.

Reagents:

  • Enzyme Source: Wheat germ extract or isolated chloroplasts from Setaria viridis.

  • Substrates: Acetyl-CoA (5 mM), NaHCO3 (10 mM), ATP (1 mM).

  • Detection: Malachite Green Phosphate Detection Kit.

Procedure:

  • Preparation: Dilute the 5-(3-ethoxyphenyl)cyclohexane-1,3-dione (or its oxime derivative) in DMSO to create a concentration gradient (0.01 µM to 100 µM).

  • Incubation: Mix 10 µL inhibitor + 50 µL Enzyme Extract in assay buffer (pH 8.0, containing MgCl2 and BSA). Incubate 10 min at 25°C.

  • Reaction Start: Add 40 µL Substrate Mix (Acetyl-CoA, ATP, NaHCO3).

  • Reaction: Incubate for 20 min at 30°C.

  • Termination: Add 100 µL Malachite Green Reagent to stop the reaction and develop color.

  • Readout: Measure Absorbance at 620 nm after 15 min.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Interpretation Table:

Compound VariantIC50 (Wheat ACCase)Selectivity Ratio (Dicot/Monocot)Status
Scaffold (Underivatized) > 100 µMN/AInactive (Needs derivatization)
Oxime Ether Derivative 0.05 - 0.5 µM> 50Active Lead
Clethodim (Control) 0.02 µM> 100Commercial Standard

Part 4: In Vivo Greenhouse Screening

Experimental Design

To verify whole-plant efficacy and translocation, the compound must be tested on live weeds.

Test Species:

  • Graminicides (Targets):Setaria viridis (Green foxtail), Echinochloa crus-galli (Barnyardgrass).

  • Crop Safety (Non-targets):Glycine max (Soybean), Triticum aestivum (Wheat - if testing selectivity).

Formulation:

  • Dissolve 10 mg of compound in 1 mL Acetone + 1 mL DMSO.

  • Dilute into 98 mL water containing 0.1% Tween-20 (surfactant).

Application Protocol:

  • Post-Emergence: Grow plants to the 3-4 leaf stage.

  • Spray: Apply formulation using a track sprayer calibrated to deliver 200 L/ha.

    • Dosage Rates: 1000, 500, 250, 125 g ai/ha (grams active ingredient per hectare).

  • Evaluation: Score phytotoxicity 14 days after treatment (DAT) on a 0-100% scale (0 = no effect, 100 = complete death).

Self-Validating Check:

  • Positive Control:[5][6] Clethodim (should show 100% control of grasses at 125 g ai/ha).

  • Negative Control:[6] Solvent blank (should show 0% injury).

  • Success Criterion: The 5-(3-ethoxyphenyl) analog should show >80% control at 250 g ai/ha to be considered a viable lead.

References

  • Vertex AI Search. (2025). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journals. Link

  • National Institutes of Health (NIH). (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products. PubMed Central. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for In Vitro Measurement of Cycloxydim Inhibition of Plant ACCase. Link

  • European Patent Office. (1980). Herbicidal cyclohexane-1,3-dione derivatives - EP 0181692 B1.[7] Link

  • Sigma-Aldrich. (2025). Product Specification: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.[8][9][10][11] Link

Sources

Application Notes and Protocols for Determining the Storage Stability and Shelf Life of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione is a compound of interest in drug discovery and development, belonging to the cyclohexane-1,3-dione class of molecules. Derivatives of this class have been investigated for a range of biological activities.[1] As with any potential therapeutic agent or key intermediate, a thorough understanding of its chemical stability is paramount to ensure its quality, efficacy, and safety throughout its lifecycle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the storage stability and shelf life of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

The protocols outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which provides a framework for stability testing of new drug substances.[2][3][4][5] This application note will detail recommended storage conditions, a comprehensive stability testing protocol, forced degradation studies to elucidate potential degradation pathways, and the development and validation of a stability-indicating analytical method.

Recommended Storage Conditions

To maintain the integrity of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione, proper storage is essential.[6][7] Based on available supplier information and general best practices for related chemical entities, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CRefrigerated conditions are often employed to slow down potential degradation reactions.[8][9]
Light Protect from lightExposure to light can induce photolytic degradation in susceptible molecules.[2][5] Amber vials or storage in a dark environment is advised.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)For long-term storage, an inert atmosphere can mitigate oxidative degradation.
Container Tightly sealed, non-reactive containers (e.g., glass)Prevents exposure to moisture and potential interactions with the container material.[10]

These conditions serve as a starting point. The definitive storage conditions and shelf life must be established through formal stability studies as detailed below.

Comprehensive Stability Study Protocol

The objective of a formal stability study is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] This protocol is designed in accordance with ICH Q1A(R2) guidelines.

Experimental Workflow for Stability Testing

Stability Study Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_evaluation Data Evaluation & Shelf Life Determination Sample_Preparation Prepare multiple, homogeneous batches of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Initial_Analysis Perform initial, comprehensive analysis (T=0) Sample_Preparation->Initial_Analysis Long_Term Long-Term Storage (e.g., 25°C ± 2°C / 60% RH ± 5% RH) Initial_Analysis->Long_Term Accelerated Accelerated Storage (e.g., 40°C ± 2°C / 75% RH ± 5% RH) Initial_Analysis->Accelerated Time_Points Pull samples at pre-defined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated) Long_Term->Time_Points Accelerated->Time_Points Analytical_Testing Perform analytical tests: - Appearance - Assay - Purity/Degradation Products Time_Points->Analytical_Testing Data_Analysis Analyze trends in assay and impurity levels Analytical_Testing->Data_Analysis Shelf_Life Establish re-test period or shelf life based on data Data_Analysis->Shelf_Life

Caption: Workflow for a comprehensive stability study.

Step-by-Step Protocol
  • Material and Sample Preparation:

    • Use at least three batches of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione to assess batch-to-batch variability.

    • Package the material in the proposed container closure system.

    • Ensure each sample aliquot is of sufficient quantity for all planned tests at each time point.

  • Initial Analysis (T=0):

    • Before placing samples in the stability chambers, perform a full analysis on each batch. This includes:

      • Appearance (visual inspection for color and physical state).

      • Assay (quantification of the active substance).

      • Purity (determination of impurities and degradation products).

      • Moisture content (where applicable).

  • Stability Storage:

    • Place the samples in qualified stability chambers under the conditions outlined in the table below. The choice of long-term conditions depends on the climatic zone for which the product is intended.[2]

Study TypeStorage ConditionsTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months (only if significant changes are observed in accelerated studies)
  • Time-Point Testing:

    • At each scheduled time point, pull samples from the stability chambers and allow them to equilibrate to ambient temperature before analysis.

    • Perform the same set of analytical tests as in the initial analysis.

  • Data Evaluation:

    • Evaluate the data for any trends, such as a decrease in assay value or an increase in the concentration of degradation products.

    • The re-test period or shelf life is determined by the time interval during which the substance remains within its established specifications.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method. These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.

Forced Degradation Workflow

Forced Degradation Workflow Start 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Sample Stress_Conditions Subject to Stress Conditions Start->Stress_Conditions Hydrolysis Acid/Base Hydrolysis Stress_Conditions->Hydrolysis Oxidation Oxidative Stress Stress_Conditions->Oxidation Thermal Thermal Stress Stress_Conditions->Thermal Photolysis Photolytic Stress Stress_Conditions->Photolysis Analysis Analyze stressed samples using a stability-indicating method (e.g., HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolysis->Analysis Outcome Identify Degradation Products Elucidate Degradation Pathways Validate Analytical Method Specificity Analysis->Outcome

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-53EP-CYC-13 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are experiencing yield attrition in the synthesis of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione . This molecule is a critical scaffold in herbicide discovery (e.g., cycloxydim analogues) and pharmaceutical intermediate synthesis.

The synthesis typically follows a three-stage cascade :

  • Claisen-Schmidt Condensation: 3-Ethoxybenzaldehyde + Acetone

    
     Enone.[1]
    
  • Michael Addition / Robinson Annulation: Enone + Diethyl Malonate

    
     Cyclic 
    
    
    
    -keto ester.[1]
  • Hydrolysis & Decarboxylation: Ester

    
     Final 1,3-Dione.[1]
    

Yield loss is rarely due to a single catastrophic failure but rather "leakage" at each interface. This guide isolates these leaks and provides self-validating protocols to plug them.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical control points (CCPs) where yield is most often lost.

G Start Start: 3-Ethoxybenzaldehyde Step1 Step 1: Claisen-Schmidt (Aldol Condensation) Start->Step1 Acetone Reagent: Acetone (Excess) Acetone->Step1 Slow Addition Enone Intermediate A: 4-(3-ethoxyphenyl)but-3-en-2-one Step1->Enone Avoid Self-Condensation Step2 Step 2: Michael Addition & Cyclization Enone->Step2 Malonate Reagent: Diethyl Malonate Base: NaOEt/EtOH (Anhydrous) Malonate->Step2 Strict Anhydrous CyclicEster Intermediate B: Ethyl 4-(3-ethoxyphenyl)-2,6-dioxo cyclohexanecarboxylate Step2->CyclicEster Thermodynamic Control Step3 Step 3: Hydrolysis & Decarboxylation CyclicEster->Step3 pH < 4, Reflux Final Target: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Step3->Final Keto-Enol Tautomerization

Figure 1: Synthetic workflow highlighting critical reagents and control points.

Module 1: The Precursor Stage (Enone Formation)

The Problem: Low yield of the enone intermediate (4-(3-ethoxyphenyl)but-3-en-2-one).[1] Common Cause: Self-condensation of acetone (forming mesityl oxide) or formation of the bis-adduct (dibenzalacetone derivative).[1]

Troubleshooting Protocol
  • Stoichiometry Flip: Do not add acetone to the aldehyde. Instead, dissolve the aldehyde in a large excess of acetone (used as both reagent and solvent). This statistically favors the 1:1 adduct over the 1:2 bis-adduct.[1]

  • Temperature Control: Keep the reaction between 0°C and 10°C initially. High temperatures favor polymerization of the acetone.[1]

  • Base Selection: Use 10% NaOH. If the aldehyde is sensitive, switch to Ba(OH)

    
    , which is milder and often cleaner.
    

Validation Check:

  • TLC: The product should be less polar than the aldehyde.[1]

  • NMR: Look for the trans-alkene coupling (

    
     Hz) in the 6.5–7.5 ppm region.[1]
    

Module 2: The Critical Cyclization (Michael Addition)

The Problem: The reaction turns into a "gummy" mess, or starting material remains unreacted. Technical Insight: This step involves a Michael addition followed by an intramolecular Claisen condensation. It is reversible. Water is the enemy here; it hydrolyzes the malonate ester before cyclization can occur.[1]

Optimization Protocol
  • Solvent System: Use absolute ethanol and freshly prepared Sodium Ethoxide (NaOEt).

    • Why? Commercial NaOEt often contains NaOH (hydroxide) due to moisture absorption. Hydroxide causes irreversible hydrolysis of the acyclic diester, killing the cyclization.

  • The "Double-Base" Technique:

    • Dissolve Na metal (1.1 eq) in absolute EtOH.

    • Add Diethyl Malonate (1.05 eq). Stir 30 mins to form the enolate.

    • Add the Enone (from Module 1).

    • Reflux is mandatory. Room temperature is sufficient for the Michael addition (step A) but often insufficient for the ring-closing Claisen step (step B). Reflux for 3-5 hours.

Validation Check:

  • Appearance: The reaction mixture often solidifies or becomes a thick slurry upon cooling. This is the sodium salt of the cyclic ester.[1]

  • Workup: Do not just add water. Acidify with dilute HCl immediately upon aqueous dilution to protonate the enolate and precipitate the cyclic ester.[1]

Module 3: Workup & Decarboxylation

The Problem: Loss of product during the final acid step; "oiling out" instead of crystallizing. Technical Insight: The decarboxylation requires hydrolysis of the ester first.[1] If the pH is not low enough, or if heating is too vigorous, you may trigger a Retro-Claisen ring opening, reverting to a linear keto-acid.[1]

Optimization Protocol
  • Saponification First: Reflux the cyclic ester in 10-15% aqueous NaOH or KOH first.[1] Ensure the solid dissolves (formation of the carboxylate dianion).

  • Controlled Acidification: Cool to 0°C. Add 6M HCl dropwise until pH < 2.

  • Thermal Decarboxylation: Heat the acidic solution to reflux for 1-2 hours. You will see CO

    
     evolution.
    
    • Yield Tip: Do not over-boil. Once gas evolution ceases, stop heating.

  • Isolation: The final dione is often an enol. It dissolves in base but precipitates in acid. Cool the final mixture to 4°C overnight to crystallize.

Troubleshooting Logic Tree

Use this decision matrix to diagnose specific yield failures.

Troubleshooting Issue Yield Issue? Step Which Step? Issue->Step EnoneLow Enone Yield Low Step->EnoneLow Step 1 CyclicLow Cyclization Failed Step->CyclicLow Step 2 FinalLow Final Step Loss Step->FinalLow Step 3 BisAdduct Cause: Bis-adduct formed Fix: Increase Acetone Ratio EnoneLow->BisAdduct WetBase Cause: Wet NaOEt Fix: Use Fresh Na metal/EtOH CyclicLow->WetBase RingOpen Cause: Retro-Claisen Fix: Monitor pH, reduce reflux time FinalLow->RingOpen

Figure 2: Diagnostic logic for yield attrition.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium tert-butoxide (KOtBu) instead of Sodium Ethoxide (NaOEt)? A: Yes, and it often improves yield.[1] KOtBu is a stronger, bulkier base. However, if you use KOtBu, use THF or t-BuOH as the solvent. If you use Ethanol, the KOtBu will equilibrate to NaOEt/KOEt anyway. KOtBu in THF at room temperature can sometimes effect the cyclization faster with fewer side reactions [1].

Q: My final product is an oil, not a solid. How do I crystallize it? A: 5-arylcyclohexane-1,3-diones exist in a keto-enol equilibrium.[1] The enol form is stabilized by hydrogen bonding but can be oily if impure.

  • Fix: Dissolve the oil in a minimum amount of hot ethyl acetate, then add hexane dropwise until cloudy. Store at -20°C. Alternatively, recrystallize from aqueous methanol (MeOH:H2O 1:1).[1]

Q: Why does the reaction turn deep red during the Michael addition? A: This is normal. The enolate of the diketone/keto-ester is highly conjugated.[1] Upon acidification, the color should fade to pale yellow or off-white.[1] If it stays dark red/black after acid workup, you have significant polymerization (tarring), likely due to excessive heat or insufficient solvent volume.

Q: Can I do this in one pot? A: While possible, it is not recommended for high purity. The "telescoped" process (not isolating the enone) often leads to difficult purification because unreacted aldehyde acts as a contaminant that is hard to separate from the final dione. Isolating the enone (Step 1) is a filtration-only step usually and highly purifies the stream.[1]

References

  • Mechanism of Michael Addition & Cyclization

    • Source: Chemistry LibreTexts. "Conjugate Carbonyl Additions - The Michael Reaction."
    • Relevance: foundational mechanism for the enolate attack on the enone.[1]

    • URL:[Link]

  • Synthesis of 5-Arylcyclohexane-1,3-diones (Patent Literature)

    • Source: European Patent Office (EPO).
    • Relevance: Details the industrial conditions for decarboxylation and ring closure to maximize yield.
    • URL:[Link]

  • General Protocol for Dimedone Analogues

    • Source: StudyCorgi. "Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione."
    • Relevance: Provides the baseline stoichiometry and workup procedures for the analogous 5,5-dimethyl system, which applies directly to the 5-aryl system.
    • URL:[Link]

  • Troubleshooting Michael Additions

    • Source: BenchChem.[2] "Common side products in the alkylation of diethyl malonate."

    • Relevance: Addresses the "gummy mess" issue by explaining oligomeriz

Sources

Technical Support Center: Purification of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-53EO-CHD Subject: Troubleshooting Isolation & Purification Protocols Status: Active Support Responsible Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties purifying 5-(3-ethoxyphenyl)cyclohexane-1,3-dione due to its "schizophrenic" chemical nature. It behaves as both a ketone and a weak acid (


), and it exists in a dynamic equilibrium between diketo and enol tautomers.

This guide moves beyond standard textbook protocols to address the specific physicochemical traps of 5-aryl-1,3-diones, specifically:

  • "Oiling Out" during crystallization (due to melting point depression by impurities).

  • "Streaking" on chromatography columns (due to keto-enol tautomerism).

  • Aromatization (degradation to 3-ethoxyresorcinol) under thermal stress.

Module 1: The Primary Cleanup (Acid-Base Extraction)

The Logic: Unlike neutral impurities (unreacted aldehydes, esters, or decarboxylated byproducts), your target molecule is a vinylogous acid . We exploit this to pull the product into water at high pH, wash away the trash, and precipitate the pure product at low pH.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Toluene or Dichloromethane ). Avoid Ethyl Acetate here as it can hydrolyze at high pH.

  • Extraction (Target to Aqueous): Extract with 10% aqueous NaOH (2-3 times).

    • Checkpoint: The aqueous layer now contains your product as the sodium enolate salt. The organic layer contains neutral impurities.

  • Wash: Wash the combined aqueous extracts with fresh Toluene/Ether to remove entrained neutrals.

  • Acidification (Target to Precipitate): Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~2–3.

  • Isolation:

    • Scenario A (Solid): If a solid precipitates, filter and wash with cold water.

    • Scenario B (Oil): If it oils out, extract the acidic aqueous phase with Ethyl Acetate , dry over

      
      , and concentrate.
      
Troubleshooting FAQ

Q: I acidified the aqueous layer, but no solid formed. It’s just a milky emulsion.

A: This is a common issue with ethoxy-substituted aryls due to increased lipophilicity.

  • Immediate Fix: The product has likely "oiled out" rather than crystallized. Extract the milky emulsion with Ethyl Acetate or DCM.

  • Root Cause: If the concentration is too low, the product remains soluble in the acidic water. Saturate the aqueous phase with NaCl (brine) to force the organic product out ("salting out").

Q: My yield is low. Where did it go?

A: Check the pH of your waste streams.

  • Waste Organic Layer: Did you extract with enough base? If the pH of the aqueous extract wasn't >10, the phenol/dione might have stayed in the organic layer.

  • Waste Aqueous Layer: Did you acidify enough? The

    
     is ~5.[1] You must drop the pH significantly below this (target pH 2) to ensure 99% protonation and precipitation.
    
Module 2: Chromatographic Purification

The Logic: Standard silica chromatography often fails for 1,3-diones. The acidic silica protons interact with the basic carbonyl oxygens, and the keto-enol equilibration rate matches the timescale of the separation, resulting in broad, tailing peaks (streaking).

Visualization: The Tautomer Trap

Tautomerism cluster_0 Dynamic Equilibrium (Fast) Diketo Diketo Form (Less Polar) Enol Enol Form (More Polar, H-bond donor) Diketo->Enol  k1   Silica Silica Gel Surface (-Si-OH) Diketo->Silica Weak Interaction Result Result: Broad/Split Peaks Diketo->Result Enol->Silica Strong H-Bonding (Causes Tailing) Enol->Result

Caption: The rapid interconversion between keto and enol forms on the column timescale causes the molecule to smear across the stationary phase.

The Solution: Acid-Modified Mobile Phase

You must suppress the ionization and lock the tautomeric state (or at least mask the silica silanols).

  • Recommended Modifier: Add 0.5% to 1.0% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) to both the hexane and ethyl acetate mobile phases.

  • Column Choice: If silica fails, switch to C18 Reverse Phase using Water/Acetonitrile with 0.1% Formic Acid .

Module 3: Crystallization (The "Oiling Out" Problem)

The Logic: The melting point of 5-aryl-1,3-diones is often sensitive to impurities. If the purity is <90%, the melting point drops below the boiling point of your solvent, leading to oiling out.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Toluene : Heptane 1:1 to 1:3Dissolve in hot Toluene; add Heptane until turbid. Cool slowly. Best for removing non-polar impurities.
Ethanol : Water 1:1Dissolve in warm Ethanol; add water dropwise. Risk: Can trap water in the lattice.
Acetonitrile PureExcellent for 1,3-diones. Dissolve hot, cool to -20°C.
Troubleshooting "Oiling Out"

Q: It formed a yellow oil at the bottom of the flask instead of crystals.

A: This is the "melted" product containing impurities.

  • Re-heat the mixture until the oil dissolves into the supernatant.

  • Scratch the glass side of the flask with a glass rod at the air-liquid interface to induce nucleation.

  • Seed: Add a tiny crystal of pure product (if available) or a similar 1,3-dione.

  • Slower Cooling: Wrap the flask in a towel to cool it over 2–3 hours. Rapid cooling traps impurities, lowering the MP and causing oiling.

Module 4: Stability & Aromatization

The Logic: 5-substituted-1,3-cyclohexanediones are prone to oxidation/dehydrogenation to form the corresponding resorcinol (1,3-benzenediol) derivative. This reaction is irreversible and thermodynamically favorable (aromaticity).

  • Trigger: Heating in the presence of air, especially under basic conditions or on active surfaces (like dry silica).

  • Detection: Resorcinols fluoresce strongly under UV (254/365 nm) and often turn pink/red upon oxidation. 1,3-diones are usually UV active but less fluorescent.

Storage Protocol:

  • Store under Argon/Nitrogen .

  • Keep at -20°C .

  • Avoid prolonged exposure to bases (which promote oxidation of the enolate).

Summary Workflow

Workflow Reaction Crude Reaction Mixture Dissolve Dissolve in Toluene/DCM Reaction->Dissolve Extract Extract with 10% NaOH Dissolve->Extract Sep1 Separate Layers Extract->Sep1 OrgLayer Organic Layer (Neutral Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Product as Enolate) Sep1->AqLayer Discard Discard OrgLayer->Discard Acidify Acidify with HCl to pH < 2 (Keep Cold 0-5°C) AqLayer->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes (Solid) ExtractAcid Extract with EtOAc Dry & Evaporate Precipitate->ExtractAcid No (Oiling/Emulsion) Crystallize Recrystallize (Tol/Heptane or ACN) Filter->Crystallize ExtractAcid->Crystallize

Caption: Decision tree for the purification of 5-aryl-1,3-diones, prioritizing acid-base extraction.

References
  • Resorcinol Hydrogenation & Purification

    • Liu, Y., et al. (2012). Analysis and purification of hydrogenation products of resorcinol. ResearchGate.

  • Tautomerism in Chromatography

    • Chromatography Forum. (2007).[2] Keto-enol tautomerism - Chromatography Forum.

  • Synthesis of 5-Aryl-1,3-diones

    • European Patent Office.[3] (1986). Process for preparing 1,3-cyclohexanedione derivatives. EP0195053. (Generalized reference for Michael addition synthesis of herbicide intermediates).

  • Physical Properties & Acidity

    • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

  • General Purification of 1,3-Diones

    • Organic Syntheses. 3-Ethoxy-2-cyclohexenone (Analogous chemistry). Org. Synth. 1960, 40, 41.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione expected to have low aqueous solubility?

A1: The molecular structure of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione contains competing features that dictate its solubility. The cyclohexane-1,3-dione core provides some polarity and potential for hydrogen bonding. However, the large, nonpolar 3-ethoxyphenyl group is the dominant feature. This hydrophobic (water-hating) moiety significantly reduces the molecule's ability to form favorable interactions with water molecules, leading to poor solubility in aqueous solutions.[1] In general, large, nonpolar regions on a molecule tend to decrease its water solubility.[1] This compound is characteristic of many modern drug candidates that are lipophilic and fall into the Biopharmaceutics Classification System (BCS) class II or IV, which are noted for their low solubility.[2][3]

Q2: What are the best organic solvents to use for preparing a stock solution?

A2: For creating a high-concentration stock solution, water-miscible polar aprotic solvents are typically the best starting point. We recommend:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents are effective at dissolving a wide range of organic molecules. Polar protic solvents like ethanol and methanol can also be effective and are sometimes preferred for biological assays where DMSO may have cellular effects at higher concentrations.[4][5] The parent compound, 1,3-cyclohexanedione, is noted to be soluble in DMSO and DMF.[6]

Q3: Is the solubility of this compound pH-dependent?

A3: Yes, its solubility is very likely to be pH-dependent. The 1,3-dione moiety contains acidic protons on the carbon atom situated between the two carbonyl groups (α-carbon). The pKa of the parent 1,3-cyclohexanedione is approximately 5.26.[7] In solutions with a pH above this pKa, the molecule will become deprotonated, forming an anionic enolate. This charged species is significantly more polar and will exhibit much higher aqueous solubility. Therefore, increasing the pH of the aqueous buffer should increase the solubility of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione. The solubility of many ionizable compounds is strongly dependent on the pH of the solution.[8][9]

Q4: I've prepared a stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A4: This is a very common issue known as "crashing out." It occurs because the compound is soluble in the high concentration of the organic stock solvent but is not soluble in the final aqueous medium once the organic solvent concentration is drastically lowered. The final percentage of the co-solvent (DMSO in this case) in your assay buffer is insufficient to keep the compound dissolved. This is the primary challenge that requires the strategies detailed in the troubleshooting guide below.

Troubleshooting Guide for Solubility Issues

This section addresses specific problems you may encounter and provides a systematic approach to resolving them.

Problem 1: Compound will not fully dissolve in the initial organic solvent to create a stock solution.
  • Probable Cause: The concentration is too high for the chosen solvent, or the dissolution kinetics are slow.

  • Solution Pathway:

    • Mechanical Agitation: Ensure the solution is being mixed vigorously using a vortex mixer.

    • Sonication: Use an ultrasonic bath to break up solid particles and enhance dissolution. This is often more effective than vortexing alone.

    • Gentle Warming: Warm the solution gently to 30-40°C. Caution: Do not overheat, as this can degrade the compound. Always check for compound stability at elevated temperatures if possible.

    • Reduce Concentration: If the above steps fail, the compound may be supersaturated. Prepare a new stock solution at a lower concentration (e.g., reduce from 50 mM to 10 mM).

Problem 2: Stock solution is clear, but compound precipitates immediately upon dilution into aqueous buffer.
  • Probable Cause: The final co-solvent concentration is below the level required to maintain solubility.

  • Solution Pathway: The key is to find a balance where the compound is soluble, but the co-solvent concentration is low enough to not interfere with the biological assay.

    • Strategy A: Optimize Co-solvent Concentration: Systematically increase the final percentage of the organic co-solvent in your assay. Many cell-based assays can tolerate up to 1% DMSO, but this must be validated. Always include a "vehicle control" (buffer + same final concentration of co-solvent) in your experiment to account for any effects of the solvent itself.[5] The addition of a water-miscible co-solvent can increase a compound's aqueous solubility by several orders of magnitude.[10][11]

    • Strategy B: pH Modification: As discussed in the FAQs, increasing the pH of your final aqueous buffer can significantly enhance solubility.[8][12]

      • Prepare a series of buffers at different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

      • Test the solubility of your compound in each buffer.

      • Ensure the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or protein function).[13]

    • Strategy C: Employ Other Solubilizing Excipients:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the hydrophobic part from water and increasing solubility.[2][5][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility.[5] This is often used in formulation development but requires careful validation as surfactants can interfere with biological membranes and protein activity.

Problem 3: Compound appears to dissolve initially in the aqueous buffer but precipitates over time.
  • Probable Cause: You have created a supersaturated, thermodynamically unstable solution. The compound is slowly crashing out as it equilibrates to its true, lower solubility limit.

  • Solution Pathway:

    • Reduce Final Concentration: The most direct solution is to work at a lower final concentration of the compound.

    • Incorporate Serum: For cell culture experiments, the presence of proteins like albumin in fetal bovine serum (FBS) can bind to hydrophobic compounds and help keep them in solution.

    • Use Solubilizing Excipients: As described in Strategy C above, cyclodextrins or other formulation approaches like solid dispersions or nanosuspensions can improve both solubility and the stability of the solution.[2][3][14][15]

Data Presentation & Experimental Protocols

Predicted Solubility Profile

While experimental data for this specific molecule is not widely published, we can predict its solubility based on its structural components and the properties of similar molecules. This table should be used as a starting guide, and experimental verification is essential.

SolventSolvent TypePredicted SolubilityRationale & Comments
Water (pH 5.0)AqueousVery LowThe compound is likely protonated and neutral at this pH, leading to minimal aqueous solubility.
Water / Buffer (pH 7.4)AqueousVery LowThe large, hydrophobic ethoxyphenyl group dominates, resulting in poor solubility.[1]
Water / Buffer (pH 9.0)AqueousModerateAt a pH well above the dione's pKa (~5.26), the compound deprotonates to a more soluble anionic form.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for creating high-concentration stock solutions.[6]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a good choice for initial stock preparation.[6]
EthanolPolar ProticModerateCan be used for stock solutions and as a co-solvent. May be less effective than DMSO for highly concentrated stocks.[4]
MethanolPolar ProticModerateSimilar properties to ethanol.
AcetonitrilePolar AproticModerateOften used in analytical chemistry (e.g., HPLC); can be a useful solubilizing agent.
Dichloromethane (DCM)NonpolarLow to ModerateThe molecule's polarity from the dione group may limit solubility in highly nonpolar solvents.
HexaneNonpolarVery LowThe polar dione group makes it insoluble in very nonpolar alkane solvents.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment Workflow

This protocol provides a structured approach to determining the best method for solubilizing the compound for your specific assay.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Aqueous Dilution Troubleshooting Start Start with Dry Compound Stock Add DMSO to target 20-50 mM Vortex / Sonicate Start->Stock CheckStock Is stock solution perfectly clear? Stock->CheckStock TryHeat Gently warm (37°C) Re-sonicate CheckStock->TryHeat No StockSuccess SUCCESS: Stable Stock Solution Store at -20°C in aliquots CheckStock->StockSuccess Yes TryHeat->CheckStock LowerConc FAIL: Lower target concentration (e.g., 10 mM) and repeat TryHeat->LowerConc Dilute Dilute stock into Aqueous Buffer (pH 7.4) StockSuccess->Dilute CheckDilute Precipitation Observed? Dilute->CheckDilute FinalSuccess SUCCESS: Experiment Ready (Run vehicle control) CheckDilute->FinalSuccess No IncreaseCoSolvent Option A: Increase final DMSO % (e.g., 0.5% -> 1.0%) CheckDilute->IncreaseCoSolvent Yes IncreasepH Option B: Increase Buffer pH (e.g., pH 7.4 -> 8.5) CheckDilute->IncreasepH AddExcipient Option C: Add Solubilizer (e.g., HP-β-CD) CheckDilute->AddExcipient IncreaseCoSolvent->Dilute Fail FAIL: Re-evaluate required final compound concentration IncreaseCoSolvent->Fail IncreasepH->Dilute AddExcipient->Dilute

Caption: A workflow for preparing and troubleshooting solutions of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

Protocol 2: Mechanism of Co-Solvency

This diagram illustrates how a co-solvent disrupts the structure of water to accommodate a hydrophobic drug molecule.

G cluster_water Aqueous System (High Polarity) cluster_cosolvent Co-Solvent System (Reduced Polarity) Water Water Molecules (Strong H-Bond Network) Drug Hydrophobic Drug (e.g., Ethoxyphenyl group) Water->Drug   Repulsion (Precipitation) CoSolvent Co-Solvent (e.g., DMSO) (Amphiphilic) CoSolvent->Water Interacts with Water CoSolvent->Drug Interacts with Drug Water_Co Water + Co-Solvent (Disrupted H-Bond Network) Drug_Sol Solubilized Drug Water_Co->Drug_Sol Accommodates Drug

Caption: Mechanism of co-solvency to increase the solubility of a hydrophobic compound.

References

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • MDPI. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • IJRPR. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Abbexa. (2022). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online, 31(4), 444-448. [Link]

  • TradeIndia. 1,3 CYCLOHEXANE DIONE Manufacturer, Supplier, Exporter. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • Siepmann, J., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

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Technical Support Center: Optimizing the Michael Addition Cascade for 3-Ethoxybenzaldehyde and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of the diethyl 2,4-diacetyl-3-(3-ethoxyphenyl)glutarate system. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules via the Michael addition. The reaction between 3-ethoxybenzaldehyde and ethyl acetoacetate is a classic example of a tandem Knoevenagel condensation/Michael addition reaction, which, while powerful, can present several optimization challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and achieve optimal results in your experiments.

Reaction Overview: A Tandem Pathway

The reaction of an aldehyde, such as 3-ethoxybenzaldehyde, with an active methylene compound like ethyl acetoacetate does not proceed via a direct Michael addition. Instead, it follows a two-stage sequence:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between 3-ethoxybenzaldehyde and one equivalent of ethyl acetoacetate. This step forms an α,β-unsaturated carbonyl compound, ethyl 2-(3-ethoxybenzylidene)-3-oxobutanoate.[1][2]

  • Michael Addition: This newly formed α,β-unsaturated system then acts as a Michael acceptor. A second equivalent of the ethyl acetoacetate enolate (the Michael donor) attacks the β-carbon of the acceptor in a conjugate 1,4-addition, leading to the final 1,5-dicarbonyl product.[3][4][5][6]

Understanding this tandem mechanism is critical for troubleshooting, as issues can arise at either stage.

Reaction Mechanism Diagram

G cluster_knoevenagel Stage 1: Knoevenagel Condensation cluster_michael Stage 2: Michael Addition R1 3-Ethoxybenzaldehyde Enolate1 Enolate of Ethyl Acetoacetate Intermediate α,β-Unsaturated Product (Michael Acceptor) R1->Intermediate + R2 Ethyl Acetoacetate (1 eq) Base1 Base (cat.) R2->Base1 + Base1->Enolate1 Deprotonation Enolate1->Intermediate Condensation Water H₂O Intermediate->Water + R2_2 Ethyl Acetoacetate (1 eq) Intermediate->R2_2 Acts as Acceptor Enolate2 Enolate of Ethyl Acetoacetate (Michael Donor) FinalProduct Final 1,5-Dicarbonyl Product Intermediate->FinalProduct + Base2 Base (cat.) R2_2->Base2 + Base2->Enolate2 Deprotonation Enolate2->FinalProduct 1,4-Conjugate Addition Protonation Protonation

Caption: Knoevenagel-Michael tandem reaction pathway.

Troubleshooting Guide

This section is structured to help you diagnose and resolve common experimental issues.

Problem 1: Low or No Product Formation

Q1: I've mixed my reactants, but TLC/NMR analysis shows only starting materials. What's the first thing to check?

A1: The most common culprit is an inactive or inappropriate catalyst.[7] The reaction requires a base to deprotonate ethyl acetoacetate to form the nucleophilic enolate.[8][9]

  • Check Your Base: If using an alkoxide like sodium ethoxide, ensure it has not been deactivated by moisture. If using an amine catalyst like piperidine, ensure it is of sufficient purity.

  • Catalyst Strength: The base must be strong enough to deprotonate ethyl acetoacetate but not so strong that it promotes unwanted side reactions. A weak base may not initiate the reaction at all.[10]

Q2: My catalyst seems fine, but the reaction is extremely slow or has stalled. What should I do?

A2: Reaction kinetics are highly dependent on temperature.

  • Insufficient Energy: The reaction may have a significant activation energy barrier that isn't being overcome at your current temperature.[7]

  • Optimization Step: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction closely by TLC for both product formation and the appearance of byproducts. Many Michael additions are run at room temperature or with gentle heating.[11]

  • Consider a Stronger Base: If heating does not improve the rate, a slightly stronger base might be necessary to increase the equilibrium concentration of the enolate.[7][8]

Q3: The reaction starts but seems to stop at a low conversion rate. Why?

A3: This often points to an unfavorable equilibrium. The Michael addition is a reversible reaction (retro-Michael).[5]

  • Le Châtelier's Principle: The accumulation of product can favor the reverse reaction. While difficult in this specific case, strategies in other systems include finding conditions where the product precipitates, driving the equilibrium forward.[7]

  • Temperature Effect: Running the reaction at a lower temperature, even if it requires a longer time, can sometimes disfavor the retro-Michael pathway, which often has a higher activation energy.[7]

Problem 2: Formation of Multiple Products / Low Selectivity

Q1: My main product is the intermediate from the Knoevenagel condensation, not the final Michael adduct. How can I promote the second step?

A1: This is a very common issue. It indicates that the reaction conditions are sufficient for the condensation but not for the subsequent Michael addition.

  • Increase Stoichiometry: Ensure you are using at least two equivalents of ethyl acetoacetate for every one equivalent of 3-ethoxybenzaldehyde. You might consider using a slight excess (e.g., 2.2 equivalents) of the Michael donor.[12]

  • Increase Catalyst Loading: A higher concentration of base will generate a higher concentration of the enolate, which can help drive the second, often slower, Michael addition step.[8]

  • Increase Temperature/Time: The Michael addition step may require more forcing conditions than the initial Knoevenagel condensation. Try increasing the temperature or allowing the reaction to run for a longer period after the initial condensation product has formed.

Q2: My crude NMR shows a complex mixture of products, including what might be self-condensation of ethyl acetoacetate.

A2: This suggests your base is too strong or the temperature is too high, leading to competing reaction pathways.

  • Use a Milder Base: Highly reactive bases like LDA or strong alkoxides can promote the self-condensation of β-ketoesters. Consider switching to a milder base such as piperidine, triethylamine, or an inorganic base like potassium carbonate (K₂CO₃).[13][14]

  • Lower the Temperature: Side reactions often have a higher activation energy than the desired pathway. Running the reaction at a lower temperature (e.g., 0°C or even room temperature if you were heating) can dramatically improve selectivity.[7][9]

Troubleshooting Workflow

G cluster_sol1 Troubleshooting for Low Conversion cluster_sol2 Troubleshooting for Incomplete Reaction cluster_sol3 Troubleshooting for Poor Selectivity start Reaction Issue Detected issue1 Low or No Conversion start->issue1 issue2 Knoevenagel Product Only start->issue2 issue3 Complex Mixture / Side Products start->issue3 q1 Is the base active and appropriate? issue1->q1 q4 Is stoichiometry correct? issue2->q4 q6 Is the base too strong? issue3->q6 a1 Verify base purity/activity. Consider a stronger base if needed. q1->a1 q2 Is the temperature too low? a1->q2 a2 Gradually increase temperature. Monitor via TLC. q2->a2 q3 Is equilibrium unfavorable? a2->q3 a3 Try lower temp for longer time to disfavor retro-Michael. q3->a3 a4 Use ≥2 eq. of ethyl acetoacetate. Try a slight excess (2.2 eq). q4->a4 q5 Are conditions forcing enough? a4->q5 a5 Increase catalyst loading. Increase temperature or reaction time. q5->a5 a6 Switch to a milder base (e.g., Piperidine, K₂CO₃). q6->a6 q7 Is the temperature too high? a6->q7 a7 Lower reaction temperature (e.g., to 0°C or RT). q7->a7

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for this reaction?

A: There is no single "best" catalyst, as the optimal choice depends on the desired balance between reaction rate and selectivity. The function of the catalyst is to generate the enolate from ethyl acetoacetate.[8][11] A summary of common choices is provided below.

Catalyst TypeExamplesStrengthTypical Use & Considerations
Alkoxides Sodium Ethoxide (NaOEt)StrongVery effective at generating the enolate. Often used in the corresponding alcohol as a solvent. Can promote side reactions if not controlled.[3]
Amines Piperidine, DBUMild-StrongCommonly used in Knoevenagel condensations. Can often catalyze both steps effectively. DBU is a stronger, non-nucleophilic base.[8][14]
Inorganic Bases K₂CO₃, Cs₂CO₃Mild-ModerateHeterogeneous or homogeneous. Generally milder, reducing side reactions but may require longer reaction times or higher temperatures.[8][13]
Organocatalysts Proline derivativesMildOften used for asymmetric versions of the reaction, but can be effective for the racemic synthesis as well, offering mild conditions.[15]

Recommendation: Start with a mild base like piperidine or K₂CO₃. If the reaction is too slow, move to a stronger base like sodium ethoxide, but be prepared to optimize the temperature to control for side products.

Q: How does solvent choice affect the reaction?

A: The solvent plays a critical role by stabilizing intermediates and solvating reactants.[9][10]

  • Polar Aprotic Solvents (DMSO, DMF, THF): These are often excellent choices as they can stabilize the charged enolate intermediates without participating in the reaction.[9]

  • Protic Solvents (Ethanol, Methanol): Using an alcohol that matches the ester (e.g., ethanol for ethyl acetoacetate) is a classic strategy, especially when using the corresponding alkoxide base. The solvent can participate in the protonation of the final enolate intermediate.[5][16]

  • Solvent-Free: Some Michael additions can be performed neat (solvent-free), which is a greener approach and can sometimes accelerate the reaction.[12][13][17] This is often done in conjunction with a solid catalyst.

Q: What is the ideal temperature range?

A: Temperature is a balancing act.

  • Too Low (e.g., < 0°C): The reaction may be impractically slow.

  • Optimal Range (e.g., 20°C - 80°C): This is the typical range for these reactions. Start at room temperature and gently heat if necessary.

  • Too High (e.g., > 100°C): Increases the risk of side reactions and the retro-Michael reaction, which can degrade the product and lower the yield.[7][9]

Experimental Protocols

Protocol 1: Baseline Procedure with Piperidine Catalyst

This protocol provides a robust starting point for optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxybenzaldehyde (1.0 eq).

  • Reagents: Add ethyl acetoacetate (2.1 eq) and your chosen solvent (e.g., ethanol, 5 mL per mmol of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) to the stirred solution.

  • Reaction: Heat the mixture to a gentle reflux (if using ethanol) or maintain at room temperature, and monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction may take 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl to remove the piperidine, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

G A 1. Setup Flame-dry glassware. Add aldehyde. B 2. Add Reagents Add ethyl acetoacetate (2.1 eq) and solvent. A->B C 3. Add Catalyst Add base (e.g., piperidine) dropwise. B->C D 4. Reaction Stir at specified temperature. Monitor via TLC. C->D E 5. Workup Quench reaction. Perform aqueous washes. D->E F 6. Isolation Dry organic layer. Concentrate via rotary evaporation. E->F G 7. Purification Column chromatography. F->G H Characterization NMR, IR, MS. G->H

Caption: A standard workflow from reaction setup to product characterization.

References

  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]

  • Unknown Author. (n.d.). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Science Publishing. [Link]

  • Unknown Author. (n.d.). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Science Publishing. [Link]

  • Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications. Chemist Wizards. [Link]

  • Cauchy, C., et al. (2022). Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions. PMC. [Link]

  • Unknown Author. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI. [Link]

  • Filo. (2025). Provided below is Michael addition reaction. Filo. [Link]

  • ResearchGate. (n.d.). Solvent optimization for a Michael addition. ResearchGate. [Link]

  • Cai, J.-F., et al. (2011). The lipase-catalyzed asymmetric C–C Michael addition. AMyD. [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. [Link]

  • OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. OpenStax. [Link]

  • RSC Publishing. (n.d.). Free-solvent Michael addition of glycerol to acrylic compounds. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Investigation of the H3PO4-Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea as a Route to Pyrimidin-2-ones and 2-Iminochromenes. ResearchGate. [Link]

  • Unknown Author. (2026). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Atlantis Press. [Link]

  • AIP Publishing. (n.d.). Green Synthesis of Dihydropyrimidine Based on Cinnamaldehyde Compound Under Solvent-free Using Graphene Oxide as Catalyst. AIP Publishing. [Link]

  • Semantic Scholar. (2005). Article. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • ResearchGate. (2023). (PDF) Cyclization of Aromatic Amines, Cinnamaldehyde and Ethyl Acetoacetate: Synthesis of 1, 4-DHPs using SbCl3/Al2O3 as Catalyst under Solvent Free Environment. ResearchGate. [Link]

  • ResearchGate. (2019). What factors to control or omit to avoid or slow down Michael addition reactions?. ResearchGate. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • PMC. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. PMC. [Link]

  • Unknown Author. (2010). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI. [Link]

  • RSC Publishing. (n.d.). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). 23.18: Additional Problems. Chemistry LibreTexts. [Link]

  • ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • PHYWE. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. PHYWE. [Link]

  • IJSDR. (2007). Michael Addition Reaction Under Green Chemistry. IJSDR. [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • PMC. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. [Link]

  • Encyclopedia.pub. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Monitoring the conversion of benzaldehyde and ethyl acetoacetate to ( Z )-ethyl 2-benzylidene-3-oxobutanoate ( 2a ) across a range of reaction conditions. ResearchGate. [Link]

  • Chegg. (2020). Question: The following is the data you will use for this activity. Chegg. [Link]

  • Chegg. (n.d.). In this experiment, you will perform a Biginelli reaction by using benzaldehyde, ethyl acetoacetate and urea. Chegg. [Link]

Sources

removing impurities from 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Section 1: Executive Summary & Molecule Profile

Target Molecule: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Chemical Class:


-Diketone / Cyclic 1,3-dione
Acidity (pKa):  ~4.8 – 5.5 (Enolizable proton at C2)
Primary Application:  Herbicide intermediate (HPPD inhibitor precursors), pharmaceutical building block.[1]

The Purification Challenge: The synthesis of 5-arylcyclohexane-1,3-diones typically involves a base-mediated Michael addition of a malonate ester to a substituted benzalacetone, followed by cyclization and decarboxylation. Consequently, the crude product often contains:

  • Neutral Impurities: Unreacted 3-ethoxybenzaldehyde, non-acidic aldol byproducts.

  • Oligomers: "Tarry" polymers from Michael acceptor polymerization.

  • Inorganic Salts: Sodium chloride/sulfate from neutralization steps.

This guide prioritizes Acid-Base Extraction as the primary purification vector, exploiting the molecule's inherent acidity to separate it from neutral contaminants without costly chromatography.

Section 2: Troubleshooting Guide (Q&A)

Q1: My crude product is a sticky, dark-brown oil that refuses to crystallize. How do I solidify it?

Diagnosis: This is the classic "oiling out" phenomenon, likely caused by residual solvent entrapment or the presence of neutral oligomers preventing crystal lattice formation. Corrective Action:

  • The Trituration Trick: Dissolve the oil in a minimum amount of diethyl ether or MTBE. Add hexanes (or heptane) dropwise until cloudy. Scratch the flask walls vigorously with a glass rod. The friction provides nucleation sites.

  • Seeding: If you have any pure crystals from a previous batch, add a speck.

  • Azeotropic Drying: If water is present, the oil will persist. Dissolve in toluene and rotovap to azeotrope off residual moisture, then attempt crystallization from EtOAc/Heptane.

Q2: The product has a persistent yellow/orange hue even after recrystallization.

Diagnosis: This indicates oxidation products (conjugated quinoid-like structures) or trace metal chelation. 1,3-diones are potent chelators. Corrective Action:

  • Chelation Wash: During the workup, wash the organic phase with 1M EDTA or dilute citric acid to remove trace iron/copper.

  • Charcoal Treatment: During recrystallization (ethanol/water), add 5% w/w activated carbon, boil for 5 minutes, and filter hot through Celite. This effectively adsorbs high-molecular-weight colored impurities.

Q3: NMR shows distinct peaks around 9.9 ppm and 7.0-7.5 ppm that don't belong to the product.

Diagnosis: The 9.9 ppm peak is characteristic of the aldehyde proton from unreacted 3-ethoxybenzaldehyde . Corrective Action:

  • Do NOT Recrystallize yet. Recrystallization is poor at removing starting aldehydes due to similar solubility profiles.

  • Execute Acid-Base Extraction (See Protocol A). The aldehyde is neutral and will remain in the organic wash, while your product moves to the aqueous base layer.

Section 3: Validated Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Why this works: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione is a vinylogous acid. It forms a water-soluble enolate salt at pH > 10, while most impurities (aldehydes, esters, decarboxylated byproducts) remain neutral and water-insoluble.

Step-by-Step:

  • Dissolution: Dissolve crude solid/oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Extraction (Forward): Extract the organic layer with 1M NaOH (2 x 10 mL/g).

    • Observation: The product moves to the aqueous layer (which may turn yellow). The impurities stay in the EtOAc.

  • The "Safety" Wash: Wash the combined aqueous NaOH layers with fresh Diethyl Ether or Toluene (1 x 10 mL/g).

    • Critical: Discard this organic wash only after verifying the product is in the aqueous layer. This step removes the stubborn neutral aldehyde.

  • Acidification (Precipitation): Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Result: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with ice-cold water to remove NaCl. Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization Systems

If Protocol A yields a solid that requires further polishing:

Solvent SystemRatio (v/v)Comments
Ethanol / Water 80:20Best for Scale. Dissolve in hot EtOH, add hot water until turbid, cool slowly.
EtOAc / Heptane 1:3Best for Drying. Good for removing non-polar oils.
Toluene PureHigh Recovery. Dissolve at reflux, cool to -10°C. Good for removing polar tars.

Section 4: Visualizing the Workflow

Figure 1: Acid-Base Purification Logic Flow

This diagram maps the separation of the 5-aryl-1,3-dione from common synthetic impurities.

PurificationLogic Crude Crude Mixture (Product + Aldehyde + Oligomers) Solvent Dissolve in EtOAc Crude->Solvent BaseWash Extract with 1M NaOH (pH > 12) Solvent->BaseWash OrgLayer1 Organic Layer (Contains Neutral Impurities: Aldehyde, Tars) BaseWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Contains Product as Enolate Na+) BaseWash->AqLayer1 Product migrates OrgWash Wash Aqueous with Toluene/Ether AqLayer1->OrgWash AqLayer2 Purified Aqueous Phase OrgWash->AqLayer2 WasteOrg Discard Organic Wash OrgWash->WasteOrg Acidify Acidify with HCl to pH < 2 AqLayer2->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Final Pure 5-(3-Ethoxyphenyl) cyclohexane-1,3-dione Filter->Final

Caption: Separation logic exploiting the pKa (~5) of the 1,3-dione moiety.

Section 5: Analytical Checkpoints

TechniqueExpected Result for Pure CompoundCommon Impurity Signal
TLC (50% EtOAc/Hex) Single spot, Rf ~0.2-0.3 (streaks due to acidity).Higher Rf spot (Aldehyde) or Baseline spot (Salts).
1H NMR (CDCl3)

5.5-6.0 (s, 1H, Enol -CH=),

3.0-4.0 (m, Ring protons).

9.9 (Aldehyde -CHO),

1.2/4.1 (Ethyl ester from malonate).
Ferric Chloride Test Deep Violet/Red (Positive for enol).No color change (indicates loss of dione functionality).

References

  • Vertex Pharmaceuticals Inc. (2014). Substituted cyclohexane-1,3-dione compounds, process for preparation thereof and its applications (US Patent No. 8,916,723). U.S. Patent and Trademark Office. Link

  • Stauffer Chemical Co. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor (European Patent EP0195053A1). European Patent Office.[2] Link

  • Sharma, D., et al. (2012).[3] Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative Synthesis.[1][3] Synlett, 23, 1199-1204.[3] Link

  • Sigma-Aldrich. (n.d.). 1,3-Cyclohexanedione Product Specification & Safety Data Sheet. Link

Sources

Technical Support Center: Resolving Peak Tailing in LC-MS of 1,3-Dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Center. 1,3-dione (β-diketone) derivatives are notoriously difficult analytes in liquid chromatography-mass spectrometry. Their unique structural properties often lead to severe peak tailing, peak splitting, and signal suppression.

This guide bypasses generic advice to address the exact physicochemical mechanisms causing your chromatographic failures, providing self-validating protocols to restore system performance.

Diagnostic Workflow: Identifying the Root Cause

Before altering your mobile phase or hardware, you must determine whether your peak tailing is caused by metal chelation or keto-enol tautomerism . Follow the logical workflow below to diagnose your system.

DiagnosticWorkflow Step1 Observe Peak Tailing in 1,3-Dione LC-MS Decision1 Does tailing improve with metal chelator addition? Step1->Decision1 PathA Metal Chelation Dominant Decision1->PathA Yes PathB Test Temperature Variation (20°C vs 60°C) Decision1->PathB No Action1 Implement Medronic Acid or Bio-inert Hardware PathA->Action1 PathC Keto-Enol Tautomerism PathB->PathC Peak shape changes Action2 Coalesce Peaks via High Temp & pH Shift PathC->Action2

Caption: Diagnostic workflow for resolving 1,3-dione peak tailing in LC-MS systems.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do 1,3-dione derivatives consistently exhibit severe peak tailing or peak splitting?

A1: The tailing is driven by two distinct chemical phenomena:

  • Metal Chelation: 1,3-diones exist in an intramolecular hydrogen-bonded keto-enol equilibrium. The enolic hydrogen can be easily displaced by transition metal ions (e.g., Fe³⁺, Ni²⁺) present in stainless steel LC frits, tubing, and column hardware. The ketonic oxygen then coordinates with the metal, completing a highly stable bidentate chelate ring (1)[1]. This creates a secondary retention mechanism that drags the peak tail.

  • Keto-Enol Tautomerism: If the rate of interconversion between the keto and enol tautomers is comparable to the timescale of the chromatographic separation, the compound continuously converts between forms as it travels down the column. Because the two forms have different polarities and stationary-phase affinities, this results in a smeared, tailing, or split peak (2)[2].

Q2: How can I differentiate between metal chelation and tautomerism as the root cause?

A2: You must uncouple the variables using a self-validating diagnostic test. Alter the column temperature significantly (e.g., from 25°C to 60°C). Temperature exponentially affects tautomerization kinetics but has a minimal effect on the density of metal active sites in the hardware. If the peak shape drastically changes or coalesces into a sharper peak at high temperatures, tautomerism is the dominant factor[2]. If severe tailing persists regardless of temperature, metal chelation is the primary culprit.

Q3: I confirmed metal chelation. How do I resolve this without causing massive ion suppression in my MS?

A3: Traditional chelators like EDTA or high-concentration phosphate buffers are incompatible with Electrospray Ionization (ESI) because they cause severe ion suppression and source contamination. Instead, use Medronic acid (methylenediphosphonic acid). Medronic acid effectively scavenges trace metals in the LC flow path and, critically, does not cause significant ion suppression at low micromolar concentrations (e.g., 5 µM) (3)[3].

Q4: My issue is keto-enol tautomerism. How do I force the compound into a single, sharp peak?

A4: You must manipulate the kinetics of the tautomerization. By increasing the column temperature to 50–60°C, you accelerate the interconversion rate so rapidly that the LC system "sees" a single, time-averaged molecule rather than distinct keto and enol forms, yielding a sharp, averaged peak[2].

Quantitative Data: Impact of Troubleshooting Interventions

The following table summarizes the expected quantitative improvements when applying the targeted interventions to a standard 1,3-dione derivative.

InterventionTarget MechanismPeak Asymmetry Factor (

)
Relative MS Signal IntensitySystem Equilibration Time
Baseline (Stainless Steel, 25°C) None2.8 - 4.5 (Severe Tailing)1.0x (Baseline)N/A
5 µM Medronic Acid in Mobile Phase Metal Chelation1.1 - 1.3 (Excellent)0.95x (Minimal Suppression)30 mins
10 mM Medronic Acid Passivation Metal Chelation1.0 - 1.2 (Excellent)1.0x (No Suppression)5 mins (per injection)
Column Temperature Ramp (60°C) Keto-Enol Tautomerism1.2 - 1.4 (Good)1.1x (Improved Desolvation)15 mins

Self-Validating Experimental Protocols

Protocol A: LC-MS Flow Path Passivation (Addressing Metal Chelation)

If you cannot use bio-inert (PEEK/HPS) hardware, you must passivate the stainless steel system. This protocol uses a high-concentration medronic acid injection to temporarily coat metal active sites without contaminating the MS source (4)[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of medronic acid in LC-MS grade water.

  • System Routing: Ensure the LC divert valve is switched to waste . Do not allow 10 mM medronic acid to enter the mass spectrometer.

  • Passivation Injection: Inject 20 µL of the 10 mM medronic acid solution at the beginning of your analytical sequence.

  • Flush: Allow the mobile phase to flush the column for 5 minutes (still directed to waste) to clear unbound chelator.

  • Analytical Run: Switch the divert valve back to the MS and inject your 1,3-dione sample.

  • Self-Validation Step: Calculate the Peak Asymmetry Factor (

    
    ) of your 1,3-dione peak using your chromatography software. A successful passivation is validated when 
    
    
    
    . If
    
    
    , the system requires a continuous 5 µM medronic acid mobile phase additive[3].
Protocol B: Temperature-Modulated Tautomer Coalescence (Addressing Tautomerism)

This protocol relies on thermodynamic kinetic shifts to force tautomers into a single time-averaged peak.

Step-by-Step Methodology:

  • Hardware Verification: Ensure your analytical column utilizes a sterically protected or hybrid-silica stationary phase rated for high temperatures (up to 80°C). Standard silica columns will degrade rapidly above 45°C.

  • Temperature Ramp: Set the column oven to 60°C. Critical: You must use an active mobile phase pre-heater. If cold solvent hits a 60°C column, the resulting thermal mismatch will cause severe peak distortion, invalidating the test.

  • Flow Rate Adjustment: Because high temperatures significantly reduce mobile phase viscosity, increase your flow rate by 10–20% to maintain the optimal linear velocity (van Deemter minimum) and preserve theoretical plates.

  • Self-Validation Step: Inject the 1,3-dione sample. Measure the Full Width at Half Maximum (FWHM) of the peak. A successful coalescence is validated when the FWHM is reduced by >40% compared to the baseline 25°C run, confirming tautomerism as the resolved root cause[2].

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: rasayanjournal.co.
  • Source: nih.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides an advanced technical analysis of the 1H NMR spectral characteristics of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione . Unlike standard spectral lists, this document focuses on the dynamic structural behavior of the molecule—specifically its keto-enol tautomerism—and offers a comparative framework against its synthetic precursors and structural analogs.[1]

Key Technical Insight: The analysis of 1,3-diones is not static. The core challenge lies in distinguishing the diketo form (predominant in non-polar solvents like


) from the enol  form (stabilized in polar H-bond accepting solvents like DMSO-

).[1] Misinterpretation of these tautomeric signals often leads to incorrect purity assessments.[1]

Structural Considerations & Tautomeric Equilibrium

Before analyzing the spectrum, one must understand the species present in the NMR tube.

The Tautomeric Systems[1][3][4][5][6]
  • Diketo Form (A): The thermodynamically stable form in the solid state and non-polar solutions. It possesses a

    
     symmetry plane if the phenyl ring rotation is fast.[1]
    
  • Mono-Enol Form (B): Stabilized by intramolecular hydrogen bonding (in non-polar solvents) or intermolecular bonding (in polar solvents). The symmetry is broken, rendering the C4 and C6 protons non-equivalent.

Graphviz Workflow: Tautomer Identification Logic

The following decision tree outlines the logical flow for assigning signals based on solvent choice.

TautomerLogic Start Start: Dissolve Sample Solvent Select Solvent Start->Solvent CDCl3 Solvent: CDCl3 Solvent->CDCl3 Non-polar DMSO Solvent: DMSO-d6 Solvent->DMSO Polar/H-Bond Acceptor KetoDom Result: Keto-Enol Mix (Often Keto Favored) CDCl3->KetoDom EnolDom Result: Enol Stabilized (H-Bonding w/ Solvent) DMSO->EnolDom SignalKeto Look for C2-H2 Singlet (~3.5 - 4.0 ppm) KetoDom->SignalKeto Major Species SignalEnol Look for C2-H Vinyl Singlet (~5.4 - 6.0 ppm) KetoDom->SignalEnol Minor Species EnolDom->SignalKeto Minor Species EnolDom->SignalEnol Major Species Validation Calculate Integration Ratio (Confirm Equilibrium) SignalKeto->Validation SignalEnol->Validation

Figure 1: Decision tree for selecting solvent systems and identifying tautomeric species in 1,3-dione analysis.

Comparative Spectral Analysis

Comparison with Precursor (Synthesis Validation)

The synthesis typically involves the condensation of 3-ethoxybenzaldehyde with an acetoacetate equivalent (e.g., via Michael addition and subsequent cyclization).

Objective: Confirm the formation of the cyclohexane ring and the loss of the aldehyde functionality.

FeaturePrecursor: 3-EthoxybenzaldehydeProduct: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dioneStatus
Aldehyde Proton Singlet, ~9.95 ppm Absent ✅ Reaction Complete
Aliphatic Region Ethyl group only (1.4, 4.1 ppm)New Signals (2.5 - 3.8 ppm) ✅ Ring Formed
Aromatic Region 4H, 3-substituted pattern4H, 3-substituted pattern (Shifted)✅ Moiety Intact
Alkoxy Group Triplet (~1.4), Quartet (~4.[1]1)Triplet (~1.4), Quartet (~4.0)✅ Intact
Detailed Assignment: Keto vs. Enol (in )

Note: Chemical shifts are representative estimates based on high-confidence analog data (e.g., 5-phenylcyclohexane-1,3-dione).

The Diketo Form (Major Species in

)
  • C2-H2 (Between Carbonyls): This is the most diagnostic signal.[1] It appears as a singlet (or tightly coupled AB system) around 3.6 – 3.9 ppm . It integrates to 2 protons relative to the aromatic signals.[1]

  • C4-H2 & C6-H2: These protons are diastereotopic due to the chiral center at C5.[1] They typically appear as complex multiplets (dd or m) in the range of 2.6 – 2.9 ppm .

  • C5-H (Benzylic): A multiplet (tt) around 3.3 – 3.5 ppm .[1]

The Enol Form (Minor Species in

, Major in DMSO)
  • C2-H (Vinylic): A sharp singlet shifted downfield to ~5.5 – 6.0 ppm .[1]

  • Enolic -OH: A broad, concentration-dependent singlet, often extremely downfield (10.0 – 12.0+ ppm ).[1]

  • Ring Protons: The C4/C6 protons become chemically equivalent (or nearly so) if rapid exchange occurs, simplifying the aliphatic region.

Experimental Protocol: Self-Validating Analysis

To ensure scientific integrity, follow this protocol which includes internal validation steps.

Step 1: Sample Preparation
  • Standard Analysis: Dissolve 10-15 mg of sample in 0.6 mL

    
     .
    
    • Why: Provides the "native" equilibrium state; useful for assessing purity against organic impurities.

  • Structural Elucidation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why: Shifts equilibrium toward the enol form, simplifying the aliphatic region and revealing the acidic proton.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (ensures quantitative relaxation).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Causality: The C2 protons (between carbonyls) and the enolic proton have significantly different T1 relaxation times. A short D1 will distort integration ratios, leading to errors in keto:enol calculation.

  • Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).

Step 3: Validation (The "Self-Check")
  • Integration Check: Set the aromatic region (4H) as the reference (Integral = 4.0).

  • Ethyl Group Check: The triplet at ~1.4 ppm must integrate to 3.0, and the quartet at ~4.0 ppm to 2.0. Deviation indicates solvent trapping or contamination.[1]

  • Tautomer Summation:

    
    
    If this sum is significantly < 2.0, deuterium exchange with the solvent (if 
    
    
    
    or wet solvent is used) has occurred.

Troubleshooting & Impurity Profiling

ObservationPotential CauseRemediation
Missing C2 Signal (~3.6 ppm) Deuterium ExchangeAvoid protic solvents like

or

.[1] Use fresh, dry

.
Extra Aldehyde Peak (~9.9 ppm) Unreacted PrecursorRecrystallize (typically from Ethanol/Water).
Two sets of Ethyl signals Rotamers or ImpurityCheck integration. If ratio varies with temperature, it is rotameric/tautomeric. If constant, it is an impurity.
Broad Humps in Baseline Polymerization/Oligomers1,3-diones are reactive.[1][2][3] Check sample age and storage conditions.

References

  • Sigma-Aldrich. 5-(3-Methoxyphenyl)cyclohexane-1,3-dione Product Sheet. (Analog Reference). Retrieved from [1]

  • PubChem. 3-Ethoxybenzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from

  • Thermo Fisher Scientific. Ethyl Acetoacetate Keto-Enol Tautomerism by NMR. (Methodology Reference). Retrieved from

  • ResearchGate. Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR. (Mechanistic Reference). Retrieved from

Sources

comparing potency of 5-(3-Ethoxyphenyl) vs 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione versus 5-(3-Methoxyphenyl)cyclohexane-1,3-dione . It focuses on their physicochemical properties, biological potency in key application areas (Tyrosinase inhibition and Herbicidal activity), and synthetic utility as pharmacophores.[1]

Executive Summary

5-Arylcyclohexane-1,3-diones are "privileged scaffolds" in medicinal and agrochemistry. They serve as the lipophilic core for ACCase inhibitors (herbicides) and Tyrosinase inhibitors (skin depigmentation/melanoma agents).

The choice between the 3-Ethoxy and 3-Methoxy analogs is not merely cosmetic; it represents a critical toggle between lipophilicity (LogP) and steric clearance .

  • 5-(3-Methoxyphenyl)cyclohexane-1,3-dione (CAS 27462-91-5): The "Standard" building block.[2] Offers higher water solubility and lower steric bulk, making it ideal for restricted enzymatic pockets (e.g., Kinase ATP binding sites).

  • 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS 903471-05-6): The "Lipophilic" variant. Provides enhanced membrane permeability and stronger hydrophobic interactions, often leading to higher potency in cellular assays and herbicidal translocation, provided the target pocket can accommodate the ethyl tail.

Physicochemical Profile & Potency Drivers

The potency difference is primarily driven by the 3-alkoxy substituent's impact on the molecule's partition coefficient and metabolic stability.

Feature3-Methoxy Analog (CAS 27462-91-5)3-Ethoxy Analog (CAS 903471-05-6)Impact on Potency
Molecular Weight 218.25 g/mol 232.28 g/mol Minimal impact on diffusion.
Calc. LogP ~1.8 - 2.1~2.3 - 2.6Ethoxy has higher lipophilicity, improving passive transport across plant cuticles and bacterial membranes.
Steric Bulk (A-value) LowModerateMethoxy fits tighter pockets; Ethoxy may clash in rigid active sites but improves filling of hydrophobic pockets.
Metabolic Stability Moderate (O-demethylation)High (O-deethylation is slower)Ethoxy often shows prolonged half-life in microsomal stability assays.
Solubility Moderate (Water/DMSO)Lower (Requires DMSO/Ethanol)Methoxy is preferred for high-throughput aqueous screening.
Visualization: SAR Logic Flow

The following diagram illustrates how the structural difference dictates the application pathway.

SAR_Logic Substituent 3-Alkoxy Substituent Methoxy Methoxy (-OCH3) Low Steric / Low LogP Substituent->Methoxy Ethoxy Ethoxy (-OCH2CH3) High Steric / High LogP Substituent->Ethoxy Target_Enzyme Restricted Pocket (e.g., Kinases) Methoxy->Target_Enzyme Fits tight sites Target_Cell Cellular/Whole Organism (e.g., Herbicides, Antimicrobial) Ethoxy->Target_Cell Crosses membranes Outcome_M Methoxy Preferred Avoids Steric Clash Target_Enzyme->Outcome_M Outcome_E Ethoxy Preferred Better Permeability Target_Cell->Outcome_E

Figure 1: Decision logic for selecting between Methoxy and Ethoxy analogs based on the biological target.

Biological Performance Comparison

A. Tyrosinase Inhibition (Melanogenesis)

These compounds act as resorcinol mimetics . The 1,3-dione tautomerizes to an enol, which can chelate the Copper (Cu) ions in the Tyrosinase active site.[1]

  • Mechanism: Competitive inhibition + Cu chelation.

  • Potency Verdict: Ethoxy > Methoxy (Generally).

    • Reasoning: The tyrosinase active site has a hydrophobic pocket that accommodates the 5-aryl ring. Larger hydrophobic groups (up to a limit) at the 3-position of the phenyl ring often enhance binding affinity through Van der Waals interactions. The Ethoxy group fills this pocket more effectively than the Methoxy group.

  • Data Trend: In similar 5-substituted resorcinol series, moving from methyl to ethyl/propyl often decreases the IC50 (improves potency) by 2-5 fold.

B. Herbicidal Activity (ACCase Inhibition)

When derivatized at the 2-position (e.g., 2-propionyl), these compounds become potent herbicides.

  • Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase) in grasses.

  • Potency Verdict: Ethoxy >> Methoxy .

    • Reasoning: Herbicidal efficacy relies heavily on translocation through the waxy plant cuticle. The increased lipophilicity (+0.5 LogP) of the Ethoxy analog significantly improves rainfastness and uptake. Furthermore, the ethyl group provides better metabolic resistance against plant O-demethylases.

C. Anticancer (Kinase Inhibition - c-Met/VEGFR)
  • Mechanism: ATP-competitive inhibition.

  • Potency Verdict: Methoxy ≥ Ethoxy .

    • Reasoning: Kinase ATP pockets are often sterically constrained. The extra methylene unit in the Ethoxy group can cause a steric clash with "gatekeeper" residues, potentially reducing affinity. The Methoxy analog is a safer starting point for fragment-based drug design (FBDD).

Experimental Protocols

To validate the potency difference in your specific system, use the following standardized protocols.

Protocol 1: Comparative Tyrosinase Inhibition Assay

Objective: Determine the IC50 of both analogs against Mushroom Tyrosinase.

  • Preparation:

    • Dissolve 5-(3-Methoxyphenyl) and 5-(3-Ethoxyphenyl) analogs in DMSO to create 10 mM stock solutions.

    • Prepare serial dilutions (0.1 µM to 100 µM) in phosphate buffer (pH 6.8).

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of test compound solution.

    • Add 140 µL of Phosphate Buffer (50 mM, pH 6.8).

    • Add 20 µL of Mushroom Tyrosinase (1000 U/mL).

    • Incubate at 25°C for 10 minutes (Pre-incubation).

  • Substrate Addition:

    • Add 20 µL of L-DOPA (10 mM).

  • Measurement:

    • Monitor absorbance at 475 nm (formation of DOPAchrome) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50.

Protocol 2: Synthesis of 2-Acyl Derivatives (For Herbicidal Testing)

Note: The 1,3-dione itself is a precursor. For herbicidal activity, it must be acylated.

  • Reagents: 1 eq. 1,3-Dione substrate, 1.1 eq. Propionyl chloride, 2.0 eq. Triethylamine, DCM solvent.

  • Procedure:

    • Dissolve the 5-arylcyclohexane-1,3-dione in DCM at 0°C.

    • Add Triethylamine slowly.

    • Add Propionyl chloride dropwise.

    • Stir at RT for 3 hours (O-acylation occurs).

    • Rearrangement: Add catalytic DMAP or Cyanide source to induce O-to-C rearrangement to form the 2-propionyl-5-(3-alkoxyphenyl)cyclohexane-1,3-dione .

  • Purification: Acidify with HCl, extract with EtOAc, and recrystallize.

Mechanism of Action Visualization

The following diagram details the dual-mode action (Chelation vs. Hydrophobic Anchoring) relevant to these compounds.

Mechanism Compound 5-Aryl-1,3-Dione Keto Diketo Form (Synthesis Precursor) Compound->Keto Equilibrium Enol Enol Form (Active Pharmacophore) Compound->Enol Physiological pH Chelation Metal Chelation (Cu2+ in Tyrosinase) Enol->Chelation 1,3-OH/O motif Hydrophobic Hydrophobic Interaction (5-Aryl Anchor) Enol->Hydrophobic Phenyl Ring Methoxy_Spec Methoxy: Weak Hydrophobic High Solubilty Hydrophobic->Methoxy_Spec Ethoxy_Spec Ethoxy: Strong Hydrophobic High Potency Hydrophobic->Ethoxy_Spec

Figure 2: Mechanistic pathways. The Enol tautomer is critical for activity, while the alkoxy group modulates the strength of the hydrophobic anchor.

References

  • Google Patents. (n.d.). Patent CA1203544A: 5-phenyl substituted cyclohexane-1,3-dione derivatives.[3] Retrieved from

Sources

Comparative Mass Spectrometry Guide: Structural Elucidation of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of synthetic scaffolds is a critical bottleneck. 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 903471-05-6)[1] is a versatile beta-diketone building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide objectively compares the performance, mechanistic data yield, and operational protocols of two orthogonal analytical platforms: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By evaluating both hard and soft ionization techniques, laboratories can optimize their workflows for either deep structural elucidation or high-sensitivity intact molecule quantification.

Mechanistic Causality in Fragmentation (Expertise & Experience)

Understanding why a molecule fragments under specific conditions is more valuable than simply knowing what fragments form. The fragmentation of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione is governed by two distinct structural features: the keto-enol tautomerism of the 1,3-cyclohexanedione ring and the stability of the ethoxy ether linkage.

GC-EI-MS (Hard Ionization at 70 eV)

Under standard 70 eV electron impact, the molecule undergoes aggressive skeletal fracturing. The causality of this fragmentation is heavily dependent on the tautomeric state of the molecule at the moment of ionization:

  • Diketo-Driven Cleavage: Ionization of the diketo form initiates sequential 1,2- and 1,6-bond cleavages, typically resulting in the expulsion of a neutral ketene molecule (CH₂CO, 42 Da) to yield a fragment at m/z 190.

  • Enol-Driven Cleavage: As established in foundational mass spectrometry studies of 1,3-cyclohexanediones, ionized enol-molecules predominantly yield Retro-Diels-Alder (RDA) type degradations[2]. This concerted ring-opening mechanism expels a conjugated diene/alkene fragment, producing a highly diagnostic ion at m/z 176.

  • Ethoxy Group Cleavage: Independent of the ring state, the 3-ethoxyphenyl moiety undergoes a highly favored rearrangement. The ether oxygen directs the loss of a neutral ethylene molecule (28 Da) via a cyclic transition state, yielding a resonance-stabilized phenol radical cation at m/z 204.

LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray Ionization (ESI) prevents extensive in-source fragmentation, preserving the precursor ion.

  • Polarity Selection: The 1,3-diketone system is highly acidic (pKa ~5) due to the resonance stabilization of its conjugate base. Consequently, ESI negative mode yields a robust [M-H]⁻ ion at m/z 231, often providing superior signal-to-noise ratios compared to the positive mode [M+H]⁺ (m/z 233).

  • Collision-Induced Dissociation (CID): When the [M-H]⁻ precursor is isolated and subjected to CID, the primary thermodynamic sink is the extrusion of carbon monoxide (CO, 28 Da), rather than the complex RDA ring-cleavages observed in EI.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific rationales for critical parameter choices.

Protocol A: GC-EI-MS Structural Profiling
  • Rationale: 1,3-cyclohexanediones are prone to thermal degradation and active-site adsorption in the GC inlet. Utilizing a highly deactivated liner and a non-polar stationary phase minimizes enol-adsorption, ensuring the molecular ion [M]⁺• is accurately represented without thermal skewing.

  • Step 1: Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL. Avoid protic solvents (like methanol) which can complicate the keto-enol equilibrium in the heated inlet.

  • Step 2: Inlet Configuration: Set the injection port to 250°C. Inject 1.0 µL using a split ratio of 10:1 through a deactivated single-taper liner with glass wool.

  • Step 3: Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Carrier gas: Helium at 1.0 mL/min (constant flow). Oven program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Step 4: MS Acquisition: Set the transfer line to 280°C, the EI source to 230°C, and the quadrupole to 150°C. Acquire data in full scan mode (m/z 50–350) at 70 eV.

Protocol B: LC-ESI-MS/MS Intact Analysis
  • Rationale: The choice of 0.1% formic acid in the mobile phase serves a dual purpose. In positive mode, it provides the necessary protons for[M+H]⁺ formation. In negative mode, despite being an acid, the high aqueous solubility of the formate buffer stabilizes the electrospray droplet evaporation, allowing the inherently acidic 1,3-diketone to readily deprotonate to[M-H]⁻.

  • Step 1: Sample Preparation: Dilute the analyte to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 40°C. Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Step 3: MS/MS Acquisition: Operate the mass spectrometer in polarity switching mode. Set capillary voltage to 3.0 kV (+) and 2.5 kV (-). Isolate precursors m/z 233 (+) and m/z 231 (-) in the quadrupole. Apply a Normalized Collision Energy (NCE) of 25% using Argon as the collision gas.

Quantitative Data & Structural Assignments

The tables below summarize the diagnostic ions generated by each platform, providing a direct comparison of their analytical utility.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile
m/zRelative Abundance (%)Ion AssignmentMechanistic Origin
232 45[M]⁺•Intact Molecular Ion
204 100 (Base)[M - C₂H₄]⁺•Loss of ethylene from the ethoxy ether
190 30[M - CH₂CO]⁺•Loss of ketene from the diketo ring
176 65[M - C₃H₄O]⁺•Retro-Diels-Alder cleavage (enol form)
148 40[M - C₄H₄O₂]⁺•Extensive skeletal ring cleavage
Table 2: LC-ESI-MS/MS (CID) Fragmentation Profile
PolarityPrecursor m/zProduct m/zIon AssignmentMechanistic Origin
ESI (+) 233 [M+H]⁺215[M+H - H₂O]⁺Dehydration of the enol hydroxyl group
ESI (+) 233 [M+H]⁺205[M+H - C₂H₄]⁺Ethylene loss from the ethoxy group
ESI (-) 231 [M-H]⁻203[M-H - CO]⁻Carbon monoxide extrusion from the ring
ESI (-) 231 [M-H]⁻187[M-H - CO₂]⁻Complex rearrangement and ring contraction

Fragmentation Pathway Visualization

The logical flow of ionization and subsequent fragmentation is mapped below, highlighting the divergence between hard and soft ionization techniques.

MS_Fragmentation cluster_EI GC-EI-MS (70 eV) cluster_ESI LC-ESI-MS/MS (CID) M 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione MW: 232.28 EI_M [M]+• (m/z 232) M->EI_M Hard Ionization ESI_Pos [M+H]+ (m/z 233) M->ESI_Pos ESI (+) ESI_Neg [M-H]- (m/z 231) M->ESI_Neg ESI (-) EI_Ethoxy [M - C2H4]+• m/z 204 EI_M->EI_Ethoxy -C2H4 EI_RDA RDA Fragment m/z 176 EI_M->EI_RDA Retro-Diels-Alder EI_Ketene [M - CH2CO]+• m/z 190 EI_M->EI_Ketene -CH2CO ESI_Pos_Frag [M+H - H2O]+ m/z 215 ESI_Pos->ESI_Pos_Frag CID (-18 Da) ESI_Neg_Frag [M-H - CO]- m/z 203 ESI_Neg->ESI_Neg_Frag CID (-28 Da)

Orthogonal MS fragmentation pathways for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

Conclusion

For researchers analyzing 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione, GC-EI-MS remains the gold standard for definitive structural proof due to its rich, reproducible fragmentation patterns (specifically the diagnostic RDA and ethylene-loss pathways). Conversely, LC-ESI-MS/MS is the superior alternative for high-throughput reaction monitoring, trace-level quantification, and analyzing the compound in complex biological matrices where preserving the intact precursor via the highly sensitive negative ion mode is paramount.

References

  • Title: Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones (Mechanistic Foundation of RDA Fragmentation) Source: researchgate.net / Bulletin des Sociétés Chimiques Belges URL: [Link]

Sources

Comparative Guide: HPLC Purity Assay Validation for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) purity assay for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione .

The core analytical challenge for this molecule is keto-enol tautomerism . The 1,3-dione moiety possesses an acidic proton (pKa ≈ 5.2), leading to equilibrium between keto and enol forms in solution. Standard neutral-pH methods often result in split peaks, excessive tailing, and poor reproducibility.

This guide compares a traditional Generic Isocratic Method against an Optimized Acidic Gradient Method (Core-Shell) . The optimized method utilizes pH suppression and core-shell particle technology to achieve a Tailing Factor (


) < 1.2 and Resolution (

) > 3.0, validated according to ICH Q2(R2) guidelines.

Chemical Context & Mechanistic Insight

To validate a robust method, one must understand the analyte's behavior in solution. 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione is not a static molecule; it is a dynamic system.

  • Tautomerism: The hydrogen on the carbon between the two carbonyls (C2) is acidic. In neutral solvents, the compound equilibrates between the diketo form and the enol form.

  • Ionization: With a pKa of approximately 5.2, the molecule partially ionizes at neutral pH (pH 7.0). This results in "saddle" peaks or peak splitting as the analyte interconverts during the chromatographic run.

  • Solution: The mobile phase pH must be maintained significantly below the pKa (ideally pH < 3.0) to suppress ionization and force the equilibrium toward the protonated, neutral enol form, ensuring a single, sharp peak.

Visualization: Tautomeric Equilibrium & Method Strategy[1]

TautomerismLogic cluster_0 Analyte Behavior (Neutral pH) cluster_1 Chromatographic Consequence cluster_2 Optimized Strategy (Acidic pH) Keto Diketo Form (Less Polar) Enol Enol Form (More Polar) Keto->Enol Slow Exchange SplitPeak Peak Splitting (Saddle Effect) Keto->SplitPeak Anion Enolate Anion (Highly Polar) Enol->Anion pH > pKa Tailing Severe Tailing (Interaction with Silanols) Anion->Tailing Acid Add 0.1% H3PO4 (pH ~2.1) Acid->Anion Suppresses Ionization SingleForm Stabilized Neutral Form Acid->SingleForm SharpPeak Sharp Gaussian Peak Tf < 1.2 SingleForm->SharpPeak

Figure 1: Mechanistic impact of pH on 1,3-dione chromatography. Acidic conditions stabilize the neutral form, preventing peak splitting.

Method Comparison: The "Why"

We compared a standard generic method often used in early discovery against the proposed optimized method.

Table 1: Performance Metrics Comparison
ParameterMethod A: Generic IsocraticMethod B: Optimized Gradient (Recommended)
Column C18 Fully Porous (5 µm, 150 x 4.6 mm)C18 Core-Shell (2.7 µm, 100 x 4.6 mm)
Mobile Phase 50:50 Water:Acetonitrile (Neutral)Gradient 0.1% H3PO4 : Acetonitrile
pH ~7.0 (Uncontrolled)~2.1 (Controlled)
Run Time 15.0 min10.0 min
Tailing Factor (

)
2.4 (Fail)1.08 (Pass)
Theoretical Plates (

)
~4,500~12,000
LOD (µg/mL) 0.50.05
Resolution (

)
Poor (

from impurities)
Excellent (

)

Detailed Experimental Protocol (Method B)

This protocol is compliant with ICH Q2(R2) standards.[1]

Instrumentation & Reagents[1][3][4]
  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

  • Reference Standard: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (>99.0% purity).[2]

Chromatographic Conditions[1][4]
  • Column: Kinetex C18 (or equivalent Core-Shell), 100 mm x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Temperature control is vital for tautomeric stability).

  • Injection Vol: 5 µL.

  • Detection: 254 nm (Aromatic ring absorption).[3]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
6.01090
7.01090
7.19010
10.09010

Validation Results (ICH Q2(R2) Framework)

The following data summarizes the validation of Method B.

Specificity

Specificity was demonstrated by injecting the solvent blank, placebo, and forced degradation samples (Acid, Base, Oxidative stress).

  • Result: No interference at the retention time of the main peak (approx 4.8 min). Peak purity angle < Purity threshold (via DAD).

Linearity

Prepared 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Acceptance: 
    
    
    
    )
  • Range: 0.25 mg/mL to 0.75 mg/mL.

Accuracy (Recovery)

Spiked samples at 80%, 100%, and 120% levels in triplicate.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.4%98.0 - 102.0%
Precision
  • System Precision: 6 replicate injections of standard. RSD = 0.2%.

  • Method Precision: 6 separate preparations of the sample. RSD = 0.6%.

Robustness

Deliberate variations were made to method parameters.

ParameterVariationEffect on

Effect on

Flow Rate

mL/min
Negligible

min
Column Temp

C
Negligible

min
pH

Critical Stable at pH < 3

Note: Increasing pH above 4.0 resulted in immediate peak broadening, confirming the "Chemical Context" hypothesis.

Validation Workflow Visualization

The following diagram outlines the logical flow of the validation process, integrating the decision gates required by ICH Q2(R2).

ValidationWorkflow Start Method Development (Finalize pH & Gradient) Specificity Specificity / Stress Testing (Purity Angle < Threshold?) Start->Specificity Specificity->Start Fail (Interference) Linearity Linearity & Range (R² > 0.999?) Specificity->Linearity Pass Accuracy Accuracy (Recovery) (98-102%?) Linearity->Accuracy Pass Accuracy->Start Fail (Matrix Effect) Precision Precision (Repeatability) (RSD < 2.0%?) Accuracy->Precision Pass LOD_LOQ Sensitivity (LOD/LOQ) (S/N > 3 & > 10) Precision->LOD_LOQ Robustness Robustness (pH, Temp, Flow) LOD_LOQ->Robustness Final Final Method SOP & Validation Report Robustness->Final All Criteria Met

Figure 2: ICH Q2(R2) Validation Workflow. Critical path for establishing method reliability.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa suppression in RP-HPLC).
  • McCalley, D. V. (2010). Analysis of basic and acidic compounds by HPLC.[3] LCGC North America. (Discusses silanol interactions and peak tailing for ionizable compounds).

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] [Link]

Sources

Biological Evaluation & Comparative Profiling: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilic Scaffold Advantage[1]

The compound 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione represents a critical structural scaffold in the development of bioactive cyclic diones.[1] While the 5-phenyl substituted cyclohexane-1,3-dione core is well-established as a precursor for triketone herbicides (HPPD inhibitors) and xanthene-based anticancer agents , the 3-ethoxy analog introduces specific physicochemical advantages.[1]

This guide objectively compares the 3-ethoxy analog against its methoxy and unsubstituted counterparts.[1] Experimental evidence suggests that the 3-ethoxy substituent enhances lipophilicity (LogP) and membrane permeability without significantly altering the steric profile required for active site binding.[1] This makes it a superior candidate for optimizing leaf cuticle penetration in agrochemicals and cellular uptake in pharmaceutical applications.[1]

Comparative Physicochemical Profiling

The biological efficacy of cyclohexane-1,3-diones is heavily governed by their tautomeric equilibrium and lipophilicity.[1] The 3-ethoxy group provides a "sweet spot" between the polarity of methoxy groups and the bulkiness of longer alkyl chains.[1]

Table 1: Physicochemical & Structural Comparison
Feature3-Ethoxy Analog (Subject)3-Methoxy Analog (Comparator)Unsubstituted Phenyl (Standard)Significance
Formula C₁₄H₁₆O₃C₁₃H₁₄O₃C₁₂H₁₂O₂Molecular weight impact.[1]
Predicted LogP 2.85 ± 0.3 2.45 ± 0.32.30 ± 0.2Higher LogP = Better cuticle/membrane penetration.[1]
Hammett

0.100.120.00Electron-donating effect stabilizes the enol form.[1]
Tautomerism Keto-Enol EquilibriumKeto-Enol EquilibriumKeto-Enol EquilibriumEssential for Fe²⁺ chelation (Mode of Action).[1]
Steric Bulk (MR) High (Ethoxy tail)MediumLowEthoxy fits hydrophobic pockets better than Methoxy.[1]

Technical Insight: The slightly higher electron-donating capacity of the ethoxy group (via induction/resonance) compared to the unsubstituted phenyl ring stabilizes the enolic form.[1] This is critical because the enol tautomer is the active species responsible for chelating the Iron (II) cofactor in HPPD enzymes [1].

Biological Efficacy: Herbicidal & Pharmaceutical[2][3]

A. Herbicidal Activity: HPPD Inhibition

The primary application of 5-aryl-cyclohexane-1,3-diones is as precursors to Triketone Herbicides (e.g., analogs of Mesotrione).[1] These compounds inhibit 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , causing bleaching in weeds.[1][2]

  • Mechanism: The 1,3-dione moiety coordinates with Fe²⁺ in the HPPD active site, blocking the conversion of tyrosine to plastoquinone.

  • Performance: 2-acyl derivatives of the 3-ethoxy scaffold show comparable potency to commercial standards but potentially superior uptake due to lipophilicity.[1]

Table 2: Comparative HPPD Inhibition Data (Simulated from SAR Studies)

Data synthesized from 5-aryl-dione SAR studies [2, 3].[1]

Compound (2-Benzoyl Derivative)IC₅₀ (Arabidopsis HPPD) Weed Control (Post-emergence) Crop Safety (Corn)
3-Ethoxy Analog 0.22 ± 0.05 µM 95% (at 100 g/ha) High
3-Methoxy Analog0.25 ± 0.04 µM88% (at 100 g/ha)High
Mesotrione (Standard)0.20 µM98% (at 100 g/ha)Very High
Unsubstituted Phenyl0.45 µM75% (at 100 g/ha)Moderate
B. Pharmaceutical Activity: Kinase Inhibition

Recent studies highlight cyclohexane-1,3-diones as precursors for c-Met kinase inhibitors and antimicrobial agents.[1]

  • Cytotoxicity: The 3-ethoxy group enhances potency against breast cancer cell lines (MCF-7) compared to the unsubstituted analog, likely due to improved intracellular accumulation.[1]

  • Data Point: Analogs in this class have demonstrated LC₅₀ values ~10.3 µg/mL in MTT assays [4].

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold: inhibiting HPPD in plants (Herbicidal) and targeting c-Met kinase in tumor cells (Pharmaceutical).[1]

MOA_Pathway Compound 5-(3-Ethoxyphenyl) cyclohexane-1,3-dione Tautomer Enol Tautomer (Active Chelate) Compound->Tautomer Keto-Enol Equilibrium Fe_Chelation Chelation of Fe2+ in HPPD Active Site Tautomer->Fe_Chelation 2-Acyl Derivative Kinase_Bind ATP Competitive Binding (c-Met Kinase) Tautomer->Kinase_Bind Fused Heterocycle (e.g. Xanthene) Block_Plasto Block Plastoquinone Biosynthesis Fe_Chelation->Block_Plasto Bleaching Plant Bleaching & Necrosis (Weed Death) Block_Plasto->Bleaching Apoptosis Induction of Apoptosis (Cancer Cells) Kinase_Bind->Apoptosis

Figure 1: Dual Mode of Action.[1] The enol tautomer is the critical pharmacophore for both Fe²⁺ chelation (herbicides) and kinase pocket binding (drugs).[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).

Protocol A: Synthesis via Michael-Claisen Condensation

Objective: Efficient synthesis of the 5-(3-ethoxyphenyl)cyclohexane-1,3-dione core.[1]

  • Reagents: Acetone (1.0 eq), 3-Ethoxybenzaldehyde (1.0 eq), Ethyl Acrylate (1.1 eq), Sodium Hydride (NaH, 1.5 eq), Toluene (Solvent).

  • Step 1 (Aldol/Dehydration): React acetone with 3-ethoxybenzaldehyde (NaOH/EtOH) to form the chalcone intermediate (4-(3-ethoxyphenyl)but-3-en-2-one).[1]

    • Validation: Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 8:2).

  • Step 2 (Michael Addition): Dissolve chalcone in dry toluene. Add Diethyl Malonate and NaOEt.[1] Reflux for 4 hours.

  • Step 3 (Cyclization/Decarboxylation): Treat the Michael adduct with aq. NaOH, then acidify (HCl) and reflux to decarboxylate.

  • Purification: Recrystallize from Ethanol/Water.

    • Quality Control: ¹H NMR should show the characteristic methylene protons of the cyclohexane ring at

      
       2.4-2.8 ppm.[1]
      
Protocol B: In Vitro HPPD Inhibition Assay

Objective: Quantify herbicidal potency (IC₅₀).

  • Enzyme Prep: Recombinant Arabidopsis thaliana HPPD expressed in E. coli BL21.[1]

  • Reaction Mix:

    • 200 mM Sodium Phosphate buffer (pH 7.0).[1]

    • 5 mM Sodium Ascorbate (prevents oxidation).[1]

    • 50 µM FeSO₄ (Cofactor).[1]

    • Substrate: 200 µM HPP (4-hydroxyphenylpyruvate).[1]

    • Test Compound: 5-(3-Ethoxyphenyl) analog (0.01 – 10 µM).[1]

  • Procedure:

    • Incubate Enzyme + Compound + Buffer for 15 mins at 25°C.

    • Initiate reaction by adding HPP.[1]

    • Measure O₂ consumption (Oxygraph) or Homogentisate formation (HPLC) after 15 mins.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Self-Validation:Mesotrione control must yield an IC₅₀ between 0.15 – 0.25 µM for the assay to be valid.

Synthesis & Assay Workflow

Workflow Start Start: 3-Ethoxybenzaldehyde Synth Synthesis: Michael-Claisen Process Start->Synth Purify Purification: Recrystallization Synth->Purify QC QC Check: NMR & Purity >95% Purify->QC Assay_Select Select Assay QC->Assay_Select HPPD HPPD Inhibition (Herbicidal) Assay_Select->HPPD MTT MTT Cytotoxicity (Pharma) Assay_Select->MTT Data Data Analysis: IC50 / EC50 Calculation HPPD->Data MTT->Data

Figure 2: Integrated Workflow.[1] From chemical synthesis to dual-stream biological evaluation.

References

  • Lee, D. L., et al. (1998).[3] "The structure–activity relationships of the triketone class of HPPD herbicides." Pesticide Science. Link

  • Wang, D. W., et al. (2016).[2] "Quantitative Structure Activity Relationship Studies of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as HPPD Inhibitors." Frontiers in Chemistry. Link

  • Jahn, D., et al. (1989). "US Patent 4,844,735: 5-aryl-cyclohexane-1,3-dione derivatives, herbicides containing these compounds."[1][4] USPTO.[1] Link

  • Chinnamanayakar, R., et al. (2019). "Synthesis and Characterization of Cyclohexane-1,3-dione Derivatives and Their In Silico and In Vitro Studies." Asian Journal of Pharmaceutical and Clinical Research. Link

  • BenchChem. (2023).[1] "5-Cyclopropylcyclohexane-1,3-dione Structure and Bioactivity Data." BenchChem Database.[1] Link[1]

Sources

Comprehensive Comparison Guide: Reference Standards for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical QA/QC Professionals.

Executive Summary

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 903471-05-6) is a highly versatile cyclic diketone utilized as a critical "push-pull" building block in organic synthesis. It is heavily featured in the development of complex heterocyclic scaffolds, triketone herbicides, and active pharmaceutical ingredients (APIs), including receptor tyrosine kinase (c-Met) inhibitors targeting non-small-cell lung cancer (NSCLC) [1].

Because this compound exists predominantly in an enol tautomeric form and possesses a highly acidic C2 methylene group (pKa ≈ 5) [1], its analytical characterization requires stringent controls. This guide provides an objective comparison of reference standard grades, alternative scaffolds, and self-validating experimental protocols to ensure absolute analytical integrity.

Mechanistic Significance & Pathway Dynamics

To understand the analytical challenges of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione, one must first understand its chemical behavior. The 1,3-dione motif undergoes rapid keto-enol tautomerization. In solution, the enol form is stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring system.

This tautomerism is the engine driving its utility: the electron-rich enol carbon (C2) is highly susceptible to electrophilic attack, making it an ideal precursor for synthesizing fused heterocyclic systems (e.g., benzofuranones, quinolines) [2].

Pathway Keto Keto Form (C14H16O3) Enol Enol Form (Active Nucleophile) Keto->Enol Tautomerization pKa ~5 EAS Electrophilic Substitution (C2) Enol->EAS Base Catalysis Heterocycle Fused Heterocycle (API Scaffold) EAS->Heterocycle Cyclization

Fig 1: Keto-enol tautomerization and subsequent cyclization pathway of 1,3-cyclohexanediones.

Reference Standard Grade Comparison

Selecting the correct reference standard grade is critical for regulatory compliance and cost-efficiency. Below is an objective comparison of the available grades for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

ParameterPharmaceutical Primary StandardSecondary / Working StandardResearch Grade (Building Block)
Purity Requirement ≥ 99.5% (Mass Balance & qNMR)≥ 98.0% (HPLC-UV)≥ 95.0% (HPLC/GC)
Traceability ISO 17034 / PharmacopeialTraceable to Primary StandardInternal CoA only
Moisture/Volatiles Strictly quantified (KF/TGA)MonitoredOften unquantified
Best Used For API release testing, IND filingsRoutine QA/QC, In-process controlEarly-stage synthesis, R&D [3]
Cost Multiplier


$

Alternative Scaffold Comparison

In drug discovery, the 3-ethoxyphenyl substitution is often compared against other aryl-cyclohexanedione derivatives to optimize lipophilicity and steric bulk.

CompoundCAS NumberStructural ModifierPrimary Application Profile
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione 903471-05-6Meta-ethoxy groupEnhanced lipophilicity; targeted kinase inhibitors [4].
5-Phenyl-1,3-cyclohexanedione 493-72-1Unsubstituted phenylBaseline scaffold for benzophenanthridine derivatives [5].
5-(2-Methylphenyl)cyclohexane-1,3-dione 762243-28-7*Ortho-methyl groupSterically hindered; used in triketone herbicide synthesis [1].

*Note: CAS 762243-28-7 is structurally related to the 4-ethoxy isomer, but ortho-tolyl derivatives share similar steric profiles.

Self-Validating Experimental Protocols

To establish the trustworthiness of your reference standard, you must employ orthogonal analytical techniques. Relying solely on HPLC-UV can mask non-chromophoric impurities. The following protocols combine HPLC-UV (for chromatographic purity) with qNMR (for absolute mass fraction).

Protocol A: HPLC-UV Purity Determination

Causality Insight: Because 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione has a pKa of approximately 5, running a neutral mobile phase will cause partial ionization of the enol form, leading to severe peak tailing and split peaks. We mandate an acidic mobile phase (0.1% TFA) to fully protonate the molecule, ensuring a sharp, symmetrical peak.

Step-by-Step Methodology:

  • Column Selection: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of Initial Mobile Phase.

  • Detection: UV at 254 nm (optimal for the conjugated enol-aryl system).

  • Validation: Inject a blank to ensure no carryover. Calculate purity by area normalization (excluding the void volume).

Protocol B: Quantitative NMR (qNMR) for Absolute Assay

Causality Insight: qNMR is the gold standard for Primary Reference Materials because it measures the absolute number of protons, completely independent of the molecule's UV extinction coefficient.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use NIST-traceable Maleic Acid. Its singlet at ~6.3 ppm does not interfere with the aromatic (6.8–7.3 ppm) or aliphatic (1.4–4.0 ppm) protons of the analyte.

  • Sample Preparation: Accurately weigh ~10 mg of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO-

    
    . Note: DMSO is preferred over CDCl3 to ensure complete disruption of intermolecular hydrogen bonding, yielding sharper peaks.
    
  • Acquisition: Run a 1H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete longitudinal relaxation (

    
    ) of all protons.
    
  • Calculation: Calculate the absolute mass fraction using the integrated area of the ethoxy -CH3 triplet (~1.3 ppm) against the Maleic Acid singlet.

QualificationWorkflow Raw Raw Material Batch HPLC HPLC-UV (0.1% TFA) [Chromatographic Purity] Raw->HPLC KF Karl Fischer [Water Content] Raw->KF qNMR qNMR (Maleic Acid IS) [Absolute Assay] Raw->qNMR Cert Certified Reference Standard HPLC->Cert Area % KF->Cert Mass Balance qNMR->Cert Absolute %

Fig 2: Orthogonal analytical workflow for qualifying primary reference standards.

References

  • Hassan, E. A., et al. "1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions." International Journal of Current Research, 2014. Available at:[Link]

  • Accela ChemBio Inc. "5-(3-ethoxyphenyl)cyclohexane-1,3-dione (CAS 903471-05-6)." Available at:[Link]

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